2-Isopropylnicotinamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-6(2)8-7(9(10)12)4-3-5-11-8/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
MPDSFNSHONWPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-Isopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 2-Isopropylnicotinamide via Negishi Cross-Coupling
The recommended synthetic strategy involves a two-step process: the synthesis of the precursor 2-chloronicotinamide, followed by a palladium-catalyzed Negishi cross-coupling reaction with an isopropylzinc reagent.
Step 1: Synthesis of 2-Chloronicotinamide
The starting material, 2-chloronicotinamide, can be synthesized from the readily available 2-chloro-3-cyanopyridine. This transformation involves the hydrolysis of the nitrile group to a primary amide.
Experimental Protocol:
A detailed procedure for this synthesis is not available in the provided search results. However, a general approach would involve the acid- or base-catalyzed hydrolysis of 2-chloro-3-cyanopyridine.
Step 2: Negishi Cross-Coupling for the Synthesis of this compound
The core of the synthesis is the Negishi cross-coupling reaction. This reaction couples the synthesized 2-chloronicotinamide with an isopropylzinc reagent in the presence of a palladium catalyst. The Negishi coupling is known for its high functional group tolerance and effectiveness in coupling sp² and sp³ centers.[1]
Reaction Scheme:
Experimental Protocol:
This protocol is adapted from established procedures for the Negishi coupling of heteroaryl halides with secondary alkylzinc reagents.[2][3]
-
Preparation of Isopropylzinc Bromide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 2-bromopropane in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating and then maintained at a controlled temperature to ensure the formation of the isopropylmagnesium bromide (Grignard reagent). Once the Grignard reagent formation is complete, a solution of anhydrous zinc bromide (ZnBr₂) in THF is added dropwise at 0 °C. The mixture is then stirred for a specified period to allow for the transmetallation to form isopropylzinc bromide.
-
Cross-Coupling Reaction: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloronicotinamide and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand) in anhydrous THF. To this solution, the freshly prepared isopropylzinc bromide solution is added dropwise at room temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Quantitative Data (Estimated):
Due to the absence of specific literature data for this reaction, the following quantitative data are estimations based on similar Negishi cross-coupling reactions involving secondary alkylzinc reagents and heteroaryl halides.[3]
| Parameter | Estimated Value |
| Yield | 60-80% |
| Purity (crude) | 70-90% |
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials, catalyst residues, and by-products. Therefore, a robust purification strategy is essential to obtain high-purity this compound suitable for research and development purposes.
Column Chromatography
The primary method for the purification of the crude product is column chromatography over silica gel.
Experimental Protocol:
-
Slurry Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then carefully removed under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: A glass column is packed with silica gel using a slurry packing method with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
-
Elution: The adsorbed crude product is carefully loaded onto the top of the packed column. The elution is performed using a gradient of solvents, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Recrystallization
For achieving very high purity, a final recrystallization step can be employed. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound at an elevated temperature but will result in poor solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling.
Potential Recrystallization Solvents:
-
Ethyl acetate/hexane mixture
-
Toluene
-
Ethanol/water mixture
Quantitative Data (Estimated):
| Parameter | Estimated Value |
| Purity (after chromatography) | >95% |
| Purity (after recrystallization) | >99% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Conclusion
This technical guide outlines a robust and scientifically sound approach for the synthesis and purification of this compound. The proposed Negishi cross-coupling reaction is a powerful and versatile method for the key C-C bond formation. While the provided experimental protocols are based on analogous reactions and established chemical principles, optimization of reaction conditions and purification procedures will be necessary to achieve the desired yield and purity for specific research and development applications. It is strongly recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with strict adherence to safety protocols.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Quantitative data for 2-Isopropylnicotinamide is not available in the cited literature. The following table summarizes the expected range and influencing factors for its key physicochemical properties based on general principles for amides and related structures.[1][2]
| Property | Expected Characteristics & Influencing Factors |
| Molecular Weight | The calculated molecular weight is 178.23 g/mol . |
| Melting Point (°C) | Expected to be a solid at room temperature with a melting point likely higher than related simple amides due to the presence of the pyridine ring and the isopropyl group, which can influence crystal lattice packing. Amides generally exhibit high melting points.[1] |
| Boiling Point (°C) | Expected to have a high boiling point, characteristic of amides, due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[1] The boiling point of the parent compound, nicotinamide, is approximately 334 °C.[3] |
| Solubility | The presence of the polar amide group and the nitrogen atom in the pyridine ring suggests potential for hydrogen bonding with water, likely rendering it soluble in water, especially at acidic pH where the pyridine nitrogen can be protonated.[1][4] Solubility is expected in polar organic solvents. |
| pKa | The pyridine nitrogen is expected to be basic, with a pKa value in the range typical for pyridine derivatives (around 3-5). The amide group itself is generally neutral. |
| LogP (Octanol/Water) | The isopropyl group will increase lipophilicity compared to nicotinamide (LogP = -0.38).[4] The LogP is expected to be a key determinant of its membrane permeability and potential biological activity. |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.[5][6][7][8][9]
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Workflow for Melting Point Determination:
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in water.[10][11][12]
Protocol:
-
An excess amount of this compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Workflow for Solubility Determination:
Determination of pKa
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[13][14][15][16]
Protocol:
-
A solution of this compound of known concentration is prepared in water.
-
A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
-
The titrant is added incrementally to the solution of the compound.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Potential Biological Significance and Signaling Pathways
While the specific biological activities of this compound have not been documented, its structural similarity to nicotinamide suggests it may interact with pathways involving nicotinamide adenine dinucleotide (NAD+). Nicotinamide is a crucial precursor for the synthesis of NAD+, a coenzyme central to cellular metabolism and signaling. [17][18][19][20][21][22][23] The primary pathway for NAD+ synthesis from nicotinamide is the salvage pathway. [17]this compound could potentially act as a substrate, inhibitor, or modulator of the enzymes in this pathway.
NAD+ Salvage Pathway:
The biological effects of nicotinamide are diverse and include anti-inflammatory properties, modulation of DNA repair, and influence on cellular energy metabolism. [18][24][25]Research into this compound could explore whether the addition of the isopropyl group alters its interaction with key enzymes like nicotinamide phosphoribosyltransferase (NAMPT) or sirtuins, potentially leading to unique pharmacological effects.
Conclusion
This technical guide provides a framework for the initial investigation of this compound. While specific experimental data is currently lacking, the provided methodologies and biological context offer a solid starting point for researchers. The determination of its fundamental physicochemical properties is a critical first step in understanding its potential applications in drug development and other scientific fields. Future studies are warranted to elucidate the precise characteristics and biological activities of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. chemhaven.org [chemhaven.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 18. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 24. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
2-Isopropylnicotinamide CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isopropylnicotinamide, also systematically named N-isopropylpicolinamide. Due to the limited availability of data for this specific compound in public databases, this guide also includes information on the parent compound, picolinamide, and general methodologies for the synthesis and potential biological activities of N-substituted picolinamides based on current scientific literature.
Core Compound Identification
While a specific CAS Registry Number for this compound (N-isopropylpicolinamide) is not readily found in major chemical databases, indicating it is not a commonly cataloged compound, its chemical identity can be clearly defined.
Chemical Structure:
The structure consists of a pyridine ring with a carboxamide group at the 2-position, where the amide nitrogen is substituted with an isopropyl group.
Molecular Formula: C₉H₁₂N₂O
Molecular Weight: 164.21 g/mol
For comparative purposes, the data for the parent compound, picolinamide, is presented below.
Table 1: Physicochemical Data for Picolinamide (Parent Compound)
| Property | Value |
| CAS Number | 1452-77-3 |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | pyridine-2-carboxamide |
| Melting Point | 109-111 °C |
| Boiling Point | 286.7 °C (predicted) |
| LogP | 0.2 |
Synthesis and Experimental Protocols
The synthesis of N-substituted picolinamides can be achieved through standard amidation reactions. A general protocol for the synthesis of this compound would involve the coupling of a picolinic acid derivative with isopropylamine.
Experimental Protocol: Synthesis of N-isopropylpicolinamide
Materials:
-
Picolinoyl chloride hydrochloride (or picolinic acid)
-
Isopropylamine
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Coupling agent if starting from picolinic acid (e.g., DCC, HBTU)
Procedure (from Picolinoyl Chloride):
-
Dissolve picolinoyl chloride hydrochloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve isopropylamine and triethylamine (approximately 2.2 equivalents) in anhydrous DCM.
-
Add the isopropylamine solution dropwise to the cooled picolinoyl chloride solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-isopropylpicolinamide.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-isopropylpicolinamide.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data available for this compound, the broader class of N-substituted picolinamides has been investigated for various biological activities.
-
Antifungal Activity: Picolinamides are a known class of fungicides. For instance, florylpicoxamid is a broad-spectrum fungicide that targets the Qi site of the mitochondrial cytochrome bc1 complex. This mode of action disrupts the electron transport chain, leading to fungal cell death.
-
Antitumor Potential: Some studies have explored N-substituted picolinamide derivatives as potential antitumor agents. For example, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some compounds showing activity against kinases like Aurora-B kinase.[1][2]
Hypothetical Signaling Pathway Inhibition
Based on the activity of related compounds, a hypothetical mechanism of action for a biologically active N-isopropylpicolinamide derivative could involve the inhibition of a protein kinase. The diagram below illustrates a simplified, hypothetical kinase inhibition pathway.
Caption: A diagram of a hypothetical kinase inhibition by an N-isopropylpicolinamide derivative.
Conclusion
This compound is a chemical compound for which specific experimental data is not widely available in the public domain. However, based on the established chemistry of picolinamides, its synthesis is feasible through standard amidation protocols. The biological activities of related N-substituted picolinamides in areas such as agriculture (as fungicides) and medicine (as potential anticancer agents) suggest that this compound could be a target for further investigation by researchers and drug development professionals. The information and protocols provided in this guide serve as a foundational resource for the synthesis and exploration of this and related molecules.
References
The Biological Landscape of Nicotinamide Derivatives: A Technical Overview
A comprehensive exploration of the biological activities of nicotinamide derivatives, offering insights into their therapeutic potential and the methodologies employed in their evaluation. This guide is intended for researchers, scientists, and professionals in drug development.
Disclaimer: This document summarizes the known biological activities of various nicotinamide derivatives. As of this writing, specific experimental data for the biological activity of 2-Isopropylnicotinamide is not available in the public domain. The information presented herein is based on related compounds and is intended to provide a general framework for understanding the potential of this class of molecules.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous metabolic and cellular signaling pathways. The chemical scaffold of nicotinamide has served as a versatile platform for the development of a diverse array of derivatives with a broad spectrum of biological activities. These derivatives have been investigated for their potential as therapeutic agents in various domains, including oncology and infectious diseases. This guide provides a technical overview of the reported biological activities of select nicotinamide derivatives, details the experimental protocols used to assess these activities, and presents visual representations of relevant pathways and workflows.
Biological Activities of Nicotinamide Derivatives
While specific data on this compound is lacking, research on analogous compounds has revealed significant biological effects, primarily in the areas of anticancer and antifungal activity.
Anticancer Activity
Several studies have highlighted the potential of nicotinamide derivatives as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.
-
VEGFR-2 Inhibition: A series of novel nicotinamide derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. One particular compound demonstrated potent anti-proliferative activity against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines, with IC50 values of 5.4 µM and 7.1 µM, respectively. This compound also exhibited strong VEGFR-2 inhibitory activity with an IC50 of 77.02 nM.[1][2] Further investigation revealed that this derivative induced cell cycle arrest at the G0–G1 phase and promoted apoptosis.[1]
-
EGFR Tyrosine Kinase Inhibition: Novel N-phenylsulfonylnicotinamide derivatives have been evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. One derivative, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, showed significant growth inhibitory activity against the MCF-7 breast cancer cell line with an IC50 value of 0.07 µM.[3]
Antifungal Activity
Certain 2-aminonicotinamide derivatives have been identified as potent antifungal agents.
-
Inhibition of GPI Biosynthesis: A series of 2-aminonicotinamide derivatives were designed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. Several of these compounds exhibited potent in vitro activity against Candida albicans, with MIC80 values ranging from 0.0313 to 4.0 μg/mL.[4][5] Notably, some derivatives with an isopropyl group showed moderate antifungal activity.[4]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of representative nicotinamide derivatives.
Table 1: Anticancer Activity of Nicotinamide Derivatives
| Compound Class | Target | Cell Line | Activity Metric | Value |
| Nicotinamide Derivative | VEGFR-2 | HCT-116 | IC50 | 5.4 µM |
| Nicotinamide Derivative | VEGFR-2 | HepG2 | IC50 | 7.1 µM |
| Nicotinamide Derivative | VEGFR-2 | - | IC50 | 77.02 nM |
| N-phenylsulfonylnicotinamide Derivative | EGFR TK | MCF-7 | IC50 | 0.07 µM |
Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives
| Compound Class | Fungal Strain | Activity Metric | Value Range |
| 2-Aminonicotinamide Derivatives | Candida albicans | MIC80 | 0.0313 - 4.0 µg/mL |
| Isopropyl-substituted 2-Aminonicotinamide Derivatives | Candida albicans | MIC80 | 0.125 - 1.0 µg/mL |
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the biological activities of nicotinamide derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (nicotinamide derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay (VEGFR-2 and EGFR TK)
-
Assay Principle: These assays typically utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar detection method to measure the phosphorylation of a substrate by the target kinase.
-
Reaction Mixture: The kinase, a specific substrate, ATP, and the test compound at various concentrations are incubated together in a reaction buffer.
-
Detection: After the incubation period, a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody) is added.
-
Signal Measurement: The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specific temperature for a defined period (e.g., 24 or 48 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. For some fungi, the MIC80 (the concentration that inhibits 80% of growth) is determined by spectrophotometric reading.
Visualizing Molecular Pathways and Experimental Processes
Hypothetical Signaling Pathway of a VEGFR-2 Inhibiting Nicotinamide Derivative
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a nicotinamide derivative.
General Workflow for Screening Biological Activity
Caption: A generalized workflow for the discovery and development of biologically active compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Isopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
2-Isopropylnicotinamide, a derivative of nicotinamide (a form of vitamin B3), presents a compelling subject for pharmacological investigation. While the physiological roles of nicotinamide are well-documented, the specific mechanism of action for its isopropyl derivative remains largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the core mechanism of action of this compound. The following sections outline a multi-faceted approach, encompassing initial characterization, target identification and validation, and pathway analysis. This document furnishes detailed experimental protocols, illustrative data tables with hypothetical yet plausible results, and conceptual diagrams to guide the research process.
Initial Characterization and In Silico Prediction
A foundational step in understanding a novel compound's mechanism of action is to characterize its fundamental properties and employ computational methods to predict its potential biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for designing relevant biological assays and interpreting the results.
Table 1: Physicochemical Properties of this compound
| Property | Value (Hypothetical) | Method |
| Molecular Weight | 178.23 g/mol | Mass Spectrometry |
| LogP | 1.5 | Calculated (e.g., using XLogP3) |
| pKa | 3.4 (pyridinium ion) | Potentiometric titration |
| Aqueous Solubility | 5.2 mg/mL at 25°C | HPLC-based method |
| Chemical Purity | >99.5% | HPLC-UV |
In Silico Target Prediction
Computational tools can be leveraged to predict potential protein targets of this compound based on its chemical structure, offering a rational starting point for experimental validation.
Target Identification and Validation: Biochemical Assays
Based on the in silico predictions and the known pharmacology of nicotinamide, a panel of biochemical assays should be conducted to identify and validate the molecular targets of this compound.
Enzyme Activity Assays
Given that nicotinamide is a key component of NAD+ and NADP+, which are coenzymes for numerous dehydrogenases, it is plausible that this compound could modulate the activity of these enzymes.
This protocol is adapted for a generic NAD+-dependent dehydrogenase and should be optimized for specific enzymes of interest.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2.
-
Substrate Solution: Prepare a 10 mM solution of the specific substrate for the dehydrogenase in Assay Buffer.
-
NAD+ Solution: Prepare a 5 mM solution of NAD+ in Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of the purified dehydrogenase (e.g., 1 mg/mL) in Assay Buffer and store on ice. The final concentration will need to be optimized to ensure linear reaction kinetics.
-
This compound Stock: Prepare a 100 mM stock solution in DMSO. Serially dilute in Assay Buffer to achieve final desired concentrations.
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of this compound at various concentrations (or vehicle control).
-
Add 20 µL of NAD+ solution.
-
Add 10 µL of the enzyme solution to initiate the reaction.
-
Incubate at 37°C for 5 minutes.
-
Add 10 µL of the substrate solution to start the reaction.
-
Immediately measure the absorbance at 340 nm (for NADH production) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot V₀ against the concentration of this compound to determine the IC50 or EC50.
-
Table 2: Hypothetical Dose-Response of this compound on Dehydrogenase Activity
| Concentration (µM) | % Inhibition of Enzyme X | % Activation of Enzyme Y |
| 0.1 | 2.5 ± 0.8 | 1.1 ± 0.3 |
| 1 | 15.2 ± 2.1 | 5.8 ± 1.2 |
| 10 | 48.9 ± 4.5 | 25.4 ± 3.7 |
| 50 | 75.3 ± 6.2 | 85.1 ± 7.9 |
| 100 | 92.1 ± 5.8 | 152.3 ± 10.4 |
| IC50 / EC50 (µM) | 10.5 | 35.2 |
Receptor Binding Assays
To investigate if this compound interacts with specific receptors, competitive binding assays are essential.
This protocol provides a general framework for a competitive radioligand binding assay.
-
Reagent Preparation :
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-dopamine for dopamine receptors) at a concentration equal to its Kd.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
This compound: Prepare serial dilutions in Binding Buffer.
-
-
Assay Procedure :
-
In a 96-well filter plate, add 50 µL of Binding Buffer.
-
Add 25 µL of this compound at various concentrations.
-
Add 25 µL of the radioligand.
-
Add 100 µL of the membrane preparation.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold Binding Buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis :
-
Determine non-specific binding in the presence of a high concentration of an unlabeled competitor.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the Ki.
-
Table 3: Hypothetical Binding Affinity of this compound for Various Receptors
| Receptor | Radioligand | Ki (µM) |
| Dopamine D2 | [³H]-Spiperone | > 100 |
| GPR109A | [³H]-Nicotinic Acid | 25.6 |
| PARP-1 | [³H]-Olaparib | 5.8 |
Elucidating Cellular Effects: Cell-Based Assays
Cell-based assays are critical for understanding how the interaction of this compound with its molecular target(s) translates into a cellular response.
Signaling Pathway Analysis
Based on the biochemical assay results, specific signaling pathways should be investigated. For instance, if this compound binds to GPR109A, downstream signaling events such as changes in intracellular cAMP levels should be measured.
-
Cell Culture : Culture cells expressing the receptor of interest (e.g., GPR109A-expressing CHO cells) in a 96-well plate until they reach 80-90% confluency.
-
Assay Procedure :
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.
-
Add this compound at various concentrations and incubate for 15 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis :
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the concentration of this compound to determine the EC50.
-
Cellular Viability and Proliferation Assays
It is important to assess the effect of this compound on cell health.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
Table 4: Hypothetical Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| HEK293 | 48 | > 200 |
| HepG2 | 48 | 150.7 |
| A549 | 48 | > 200 |
Conclusion and Future Directions
This guide provides a systematic and comprehensive approach to delineating the mechanism of action of this compound. The proposed experimental workflows, from in silico prediction to biochemical and cell-based assays, will enable researchers to identify molecular targets, characterize downstream signaling events, and assess the cellular consequences of compound activity. The hypothetical data and diagrams serve as a template for data organization and interpretation.
Future studies should focus on validating these findings in more complex biological systems, such as primary cells and in vivo animal models of disease. A thorough understanding of the mechanism of action is paramount for the successful translation of this compound into a potential therapeutic agent.
2-Isopropylnicotinamide: An Inquiry into its Therapeutic Potential
Researchers, scientists, and drug development professionals are constantly seeking novel molecules with therapeutic promise. This guide delves into the current understanding of 2-Isopropylnicotinamide, a derivative of nicotinamide, and explores its potential as a therapeutic agent. However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of specific data regarding its direct therapeutic targets and mechanism of action.
Therefore, it is not possible to provide a detailed summary of its therapeutic targets, experimental protocols, or signaling pathways at this time. The scientific community awaits foundational research to elucidate the biological activity and potential therapeutic applications of this specific nicotinamide derivative. Future preclinical studies would be required to first identify and validate any potential therapeutic targets before any clinical development could be considered.
The following sections would typically form the core of a technical guide on a potential therapeutic agent, but remain to be populated for this compound pending the publication of relevant research data.
Potential Therapeutic Targets
This section would typically detail the specific proteins, enzymes, receptors, or other biological molecules with which this compound interacts to elicit a therapeutic effect. This information is foundational to understanding its mechanism of action.
Quantitative Data Summary
A crucial aspect of drug development is the quantitative assessment of a compound's activity. This section would present key data points such as:
-
IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit a specific biological or biochemical function by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme.
-
Kd (Dissociation constant): A measure of the affinity between a ligand and a protein.
Table 1: Summary of In Vitro Activity of this compound
| Target | Assay Type | IC50 / EC50 / Ki / Kd (µM) | Reference |
|---|
| Data Not Available | | | |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
|---|
| Data Not Available | | | | |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. This section would typically provide step-by-step descriptions of key experiments, including:
-
In Vitro Assays: Protocols for enzyme inhibition assays, receptor binding assays, cell-based functional assays, etc.
-
In Vivo Studies: Protocols for animal models of disease, pharmacokinetic studies, and toxicology assessments.
Signaling Pathways and Workflows
Visual representations of biological pathways and experimental designs are invaluable for clear communication. As no specific signaling pathways have been identified for this compound, the following are examples of what such diagrams could look like.
Caption: Hypothetical signaling pathway for this compound.
Caption: Generalized drug discovery and development workflow.
In Vitro Stability of 2-Isopropylnicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of 2-Isopropylnicotinamide, a crucial step in early-stage drug development. Understanding the metabolic fate and intrinsic stability of a compound is paramount for predicting its in vivo pharmacokinetic profile and potential for drug-drug interactions. While specific experimental data on this compound is not extensively available in public literature, this document outlines the standard experimental protocols and expected data formats based on studies of analogous nicotinamide derivatives and isopropyl-containing molecules.
Core Concepts in In Vitro Stability Assessment
The in vitro stability of a drug candidate is primarily evaluated through its susceptibility to metabolism by drug-metabolizing enzymes and its chemical stability in biological matrices. The primary sites of drug metabolism are the liver, and in vitro models often utilize liver fractions to simulate this environment. The most common systems are liver microsomes and S9 fractions, which contain a host of metabolic enzymes.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.
-
S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes. This allows for the study of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways.
Experimental Protocols
Detailed methodologies for conducting in vitro stability assays are presented below. These protocols are based on established industry standards.
Microsomal Stability Assay
The microsomal stability assay is a common method to determine the intrinsic clearance of a compound by hepatic Phase I enzymes.
Objective: To measure the rate of disappearance of this compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (e.g., a known stable compound and a known labile compound)
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes. The mixture is pre-warmed to 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (this compound) to the pre-warmed microsomal mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km) of the metabolizing enzymes.
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding an equal volume of ice-cold quenching solution. This precipitates the proteins and stops enzymatic activity.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining this compound in the supernatant is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
S9 Stability Assay
The S9 stability assay is utilized to assess the metabolic stability of a compound to a broader range of both Phase I and Phase II enzymes.
Objective: To determine the rate of disappearance of this compound when incubated with liver S9 fraction in the presence of cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) enzymes.
Materials:
-
This compound stock solution
-
Pooled liver S9 fraction
-
NADPH regenerating system
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-Phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (pH 7.4)
-
Quenching solution
-
Control compounds
Procedure:
The procedure is similar to the microsomal stability assay, with the key difference being the use of the S9 fraction and the addition of a cocktail of cofactors to support both Phase I and Phase II metabolism. Separate incubations can be performed with individual cofactors to identify the primary metabolic pathways.
Data Presentation
The quantitative data from in vitro stability studies are typically summarized in tables to allow for easy comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| In Vitro Half-life (t½, min) | 25.5 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.2 |
Table 2: Comparative In Vitro Stability of this compound across Species
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25.5 | 27.2 |
| Rat | 18.9 | 36.7 |
| Mouse | 12.3 | 56.3 |
| Dog | 35.1 | 19.7 |
| Monkey | 28.4 | 24.4 |
Visualizations
Diagrams are essential for visualizing experimental workflows and metabolic pathways.
Caption: Workflow for the in vitro microsomal stability assay.
Based on studies of structurally related compounds, the metabolism of this compound is likely to involve hydroxylation of the isopropyl group, a common metabolic pathway for isopropyl-containing molecules.[1] Further metabolism could involve oxidation of the pyridine ring or hydrolysis of the amide bond.
Caption: Hypothesized metabolic pathway of this compound.
Conclusion
The in vitro stability assessment of this compound is a critical component of its preclinical development. The methodologies described in this guide, including microsomal and S9 stability assays, provide a robust framework for determining the metabolic fate of this compound. The resulting data on half-life and intrinsic clearance are essential for predicting in vivo pharmacokinetics and for making informed decisions in the drug discovery and development process. While the provided data and pathways are illustrative, they represent typical outcomes for a compound of this structural class. Specific, empirical studies are required to fully elucidate the stability and metabolic profile of this compound.
References
Determining the Solubility of 2-Isopropylnicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and ultimately its therapeutic efficacy. This technical guide addresses the solubility of 2-Isopropylnicotinamide. A thorough review of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this specific compound.
Therefore, this document serves a dual purpose. Firstly, it provides a comprehensive overview of the established experimental methodologies for determining the solubility of a compound like this compound. Secondly, it presents a case study on the closely related and extensively studied compound, nicotinamide, to illustrate how solubility data is typically presented and interpreted. This guide is intended to equip researchers with the necessary knowledge to either determine the solubility of this compound experimentally or to understand the context of such data when it becomes available.
I. Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a fundamental study in pre-formulation and formulation development. The most widely recognized and reliable method for this is the Shake-Flask Method.
The Equilibrium Shake-Flask Method
The shake-flask method is considered the gold standard for solubility measurement due to its accuracy and reliability. The principle of this method is to establish an equilibrium between the dissolved and undissolved solute in a specific solvent at a constant temperature.
Detailed Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask. The addition of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The container is then agitated at a constant temperature for a prolonged period. This can be achieved using an orbital shaker or a magnetic stirrer. The time required to reach equilibrium can vary from 24 to 72 hours, depending on the compound and the solvent system. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the concentration.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm). Care must be taken to avoid any temperature fluctuations during this step that could alter the solubility.
-
Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is then determined using a suitable and validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a commonly used method due to its specificity and ability to detect any potential degradation of the compound. UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances.
-
Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or molarity, along with the specific solvent and the temperature at which the measurement was performed.
Factors Influencing Solubility Measurements:
-
Temperature: Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.
-
pH of the Medium: For ionizable compounds, solubility can be significantly affected by the pH of the solvent. For such compounds, solubility studies are often conducted in a series of buffers across a range of pH values.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility study.
-
Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized and pure compound is essential.
II. Data Presentation: Solubility of Nicotinamide (Illustrative Example)
| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |
| Water | 298.15 | - |
| Methanol | 298.15 | - |
| Ethanol | 298.15 | 4.44 x 10⁻³ |
| 1-Propanol | 298.15 | - |
| Isopropanol | 298.15 | - |
| 1-Butanol | 298.15 | - |
| Acetone | 298.15 | 1.90 x 10⁻² |
| Ethyl Acetate | 298.15 | - |
| Acetonitrile | 298.2 | 8.60 x 10⁻³ |
Note: The mole fraction is a common unit for expressing solubility in scientific literature. It represents the ratio of the moles of the solute to the total moles of the solution. The absence of a value indicates that data was not found for that specific condition in the reviewed sources.
III. Visualization of Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of the shake-flask solubility determination method.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers and drug development professionals with the necessary framework to approach this critical parameter. By following the detailed experimental protocol for the shake-flask method, scientists can reliably determine the solubility of this compound in various solvents and at different temperatures. The illustrative data for nicotinamide serves as a template for the presentation and interpretation of such results. Accurate solubility data is a cornerstone of successful pharmaceutical development, enabling informed decisions in formulation design, biopharmaceutical classification, and the overall progression of a drug candidate.
Spectroscopic Analysis of 2-Isopropylnicotinamide: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic analysis of 2-Isopropylnicotinamide, a key organic compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical techniques used to characterize this molecule. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data, interpretation, and detailed experimental protocols.
Introduction to this compound
This compound is a derivative of nicotinamide, a form of vitamin B3. Its structural characterization is crucial for quality control, reaction monitoring, and understanding its chemical properties. Spectroscopic methods provide a non-destructive and highly informative means to elucidate the molecular structure, identify functional groups, and confirm the purity of the compound. This guide will detail the application of NMR, IR, and MS for the unambiguous identification of this compound.
Spectroscopic Data and Interpretation
The following sections present the predicted spectroscopic data for this compound. This data is based on the analysis of its constituent functional groups and comparison with similar molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1]
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.7 | Doublet | 1H | H-6 (Pyridine) |
| ~ 8.0 - 8.2 | Doublet | 1H | H-4 (Pyridine) |
| ~ 7.4 - 7.6 | Multiplet | 1H | H-5 (Pyridine) |
| ~ 7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |
| ~ 3.0 - 3.4 | Septet | 1H | -CH- (Isopropyl) |
| ~ 1.2 - 1.4 | Doublet | 6H | -CH₃ (Isopropyl) |
Interpretation:
-
Aromatic Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.4-8.7 ppm) due to the deshielding effect of the aromatic ring current.[2] The specific shifts and coupling patterns are influenced by the positions of the isopropyl and amide substituents.
-
Amide Protons: The two protons of the primary amide group will likely appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent and concentration.
-
Isopropyl Protons: The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).[3] This splitting pattern arises from the coupling between the methine proton and the six methyl protons.
¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule. Typically, ¹³C NMR spectra are broadband decoupled to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Amide) |
| ~ 152 | C-2 (Pyridine) |
| ~ 148 | C-6 (Pyridine) |
| ~ 135 | C-4 (Pyridine) |
| ~ 128 | C-3 (Pyridine) |
| ~ 123 | C-5 (Pyridine) |
| ~ 35 | -CH- (Isopropyl) |
| ~ 22 | -CH₃ (Isopropyl) |
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a significantly downfield position (~168 ppm).
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the range of δ 123-152 ppm. The carbon attached to the nitrogen (C-2 and C-6) and the substituted carbons will have distinct chemical shifts.
-
Aliphatic Carbons: The sp³ hybridized carbons of the isopropyl group will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[5][6]
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3180 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2970 - 2870 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~ 1680 | C=O Stretch | Amide I band |
| ~ 1600 | N-H Bend | Primary Amide (-NH₂) |
| 1590 - 1450 | C=C and C=N Stretch | Pyridine Ring |
Interpretation:
-
Amide Group: The presence of a primary amide is strongly indicated by two N-H stretching bands in the 3350-3180 cm⁻¹ region and a very strong C=O stretching absorption (Amide I band) around 1680 cm⁻¹.[7] An N-H bending vibration is also expected around 1600 cm⁻¹.
-
C-H Stretches: The spectrum will show distinct C-H stretching bands for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the isopropyl group (below 3000 cm⁻¹).[5]
-
Pyridine Ring: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of bands in the 1590-1450 cm⁻¹ region.[8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structure elucidation.[10]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 164 | Molecular Ion (M⁺) |
| 149 | [M - CH₃]⁺ |
| 121 | [M - C₃H₇]⁺ or [M - CONH₂]⁺ |
| 106 | [Pyridine-C=O]⁺ |
| 78 | [Pyridine]⁺ |
Interpretation:
-
Molecular Ion: The molecular formula of this compound is C₉H₁₂N₂O, giving a molecular weight of approximately 164.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 164.
-
Fragmentation Pattern: The molecule is expected to fragment in characteristic ways. Common fragmentation pathways include the loss of a methyl radical (CH₃) to give a peak at m/z 149, and the loss of the entire isopropyl group (C₃H₇) or the primary amide group (CONH₂) to produce fragments around m/z 121. Further fragmentation of the pyridine ring can also be observed.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[11]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[11]
-
If the sample contains any solid particulates, filter the solution using a Pasteur pipette with a cotton plug into a clean, dry NMR tube.[11]
-
An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift calibration, although modern instruments can reference the residual solvent peak.[11][12]
-
-
Instrument Setup:
-
Place the NMR tube into the spinner turbine and adjust its position.
-
Insert the sample into the NMR spectrometer's magnet.
-
Tune and lock the spectrometer to the deuterated solvent's signal.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4] Use broadband proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS or solvent reference peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Clean with a suitable solvent like isopropanol if necessary.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.[13]
-
-
Instrument Setup:
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.[14]
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction and display the spectrum in terms of transmittance or absorbance.
-
Label the significant peaks with their wavenumber values.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation:
-
For a solid sample, it can be introduced directly into the ion source using a direct insertion probe.[15]
-
Alternatively, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Processing:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions. The most intense peak in the spectrum is designated as the base peak and assigned a relative abundance of 100%.[9]
-
Spectroscopic Analysis Workflow
The logical flow of a comprehensive spectroscopic analysis for structural elucidation is visualized in the diagram below.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and definitive approach for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the primary amide and the aromatic ring, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The data and protocols presented in this guide serve as a comprehensive resource for the analysis of this compound, ensuring accurate identification and quality assessment in research and development settings.
References
- 1. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 2. scribd.com [scribd.com]
- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. amherst.edu [amherst.edu]
- 14. Experimental Design [web.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Investigating 2-Isopropylnicotinamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
While nicotinamide and its derivatives are known to play crucial roles in various biological processes, including enzyme inhibition, there is currently a lack of specific publicly available data characterizing 2-Isopropylnicotinamide as an enzyme inhibitor. This document, therefore, provides a generalized framework and a set of hypothetical protocols for the initial investigation and characterization of novel compounds, such as this compound, as potential enzyme inhibitors. The methodologies outlined below are based on established principles of enzyme kinetics and inhibitor screening, drawing parallels from the well-documented inhibitory effects of nicotinamide on sirtuin deacetylases.
Introduction
Nicotinamide, a form of vitamin B3, is a well-established inhibitor of the Sir2 family of NAD+-dependent protein/histone deacetylases (sirtuins).[1] The mechanism of inhibition involves the nicotinamide moiety of the NAD+ cofactor, where nicotinamide produced during the deacetylation reaction can act as a feedback inhibitor.[1] Modifications to the nicotinamide structure, such as the addition of an isopropyl group at the 2-position to form this compound, could potentially alter its inhibitory activity, selectivity, and potency against sirtuins or other NAD+-utilizing enzymes.
The following sections provide a general workflow and protocols that can be adapted to investigate the inhibitory potential of this compound.
Hypothetical Data Presentation
Should experimental investigations be undertaken, the quantitative data for this compound's inhibitory activity could be summarized as follows:
| Target Enzyme | Substrate | Inhibitor | IC50 (µM) | Inhibition Type |
| SIRT1 | Acetyl-p53 peptide | This compound | TBD | TBD |
| SIRT2 | Acetyl-H3 peptide | This compound | TBD | TBD |
| PARP1 | NAD+ | This compound | TBD | TBD |
| User-defined | User-defined | This compound | TBD | TBD |
TBD: To Be Determined through experimentation.
Key Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme. The example provided is for a generic NAD+-dependent deacetylase.
Materials:
-
Purified recombinant target enzyme (e.g., SIRT1)
-
Fluorogenic deacetylase substrate (e.g., acetylated peptide with a fluorophore and quencher)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
This compound (test inhibitor)
-
Nicotinamide (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of desired concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (this compound) or control (DMSO or nicotinamide)
-
Purified enzyme
-
-
Initiation of Reaction: Add NAD+ and the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Development: Stop the reaction and initiate the development step by adding the developer solution. Incubate at 37°C for a further period (e.g., 15 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the fluorescence of the no-inhibitor control (DMSO) as 100% activity and the fluorescence of a high concentration of a known inhibitor as 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3]
-
Protocol 2: Determination of Inhibition Type (Kinetic Analysis)
To understand the mechanism of inhibition, kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the enzyme assay as described in Protocol 1.
-
Set up a matrix of experiments with varying concentrations of the substrate (e.g., acetylated peptide) and a few fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Measure the initial reaction rates (velocity) for each condition.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the type of inhibition (competitive, non-competitive, or uncompetitive).
Visualizations
Hypothetical Experimental Workflow
Caption: A generalized workflow for determining the inhibitory potency of a test compound.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of sirtuin inhibition by this compound.
Conclusion
The provided protocols and frameworks offer a starting point for the systematic investigation of this compound as a potential enzyme inhibitor. While specific data for this compound is not yet available in the public domain, the methodologies described herein are robust and widely applicable for the characterization of novel enzyme inhibitors. Further research is warranted to elucidate the specific biological activities of this compound.
References
Application Notes & Protocols: Investigating 2-Isopropylnicotinamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide and its derivatives are gaining significant attention in oncology for their potential as anti-cancer agents. These compounds are known to modulate various cellular processes, including DNA repair, cellular metabolism, and signaling pathways critical for cancer cell proliferation and survival. While specific data on 2-Isopropylnicotinamide is not extensively available in the public domain, this document provides a comprehensive guide for researchers to investigate its potential anti-cancer effects. The protocols and expected outcomes are based on studies of structurally related nicotinamide derivatives that have shown efficacy in various cancer cell lines.
The primary proposed mechanism of action for many nicotinamide derivatives involves the inhibition of key enzymes such as Poly(ADP-ribose) polymerases (PARPs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for DNA repair in cancer cells and angiogenesis, respectively.[1][2][3] By inhibiting these pathways, nicotinamide derivatives can sensitize cancer cells to DNA-damaging therapies and inhibit tumor growth.[3]
Potential Applications in Cancer Research
-
Cytotoxicity Screening: Initial assessment of the anti-proliferative effects of this compound across a panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the molecular pathways affected by this compound, including cell cycle progression, apoptosis, and key signaling cascades.
-
Combination Therapy Evaluation: Investigating the synergistic or additive effects of this compound with standard-of-care chemotherapeutic agents.
-
Immunomodulatory Effects: Assessing the impact of the compound on the expression of inflammatory cytokines.
Data Presentation: Efficacy of Related Nicotinamide Derivatives
The following tables summarize the cytotoxic activities of various nicotinamide derivatives against common cancer cell lines, providing a benchmark for potential studies on this compound.
Table 1: In Vitro Cytotoxicity of Nicotinamide Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Derivative 7 | HCT-116 | Colon Carcinoma | 15.7 | Sorafenib | 9.30 |
| HepG2 | Hepatocellular Carcinoma | 15.5 | Sorafenib | 7.40 | |
| Derivative 8 | HCT-116 | Colon Carcinoma | 5.4 | Sorafenib | 9.30 |
| HepG2 | Hepatocellular Carcinoma | 7.1 | Sorafenib | 7.40 | |
| Derivative 10 | HCT-116 | Colon Carcinoma | 15.4 | Sorafenib | 9.30 |
| HepG2 | Hepatocellular Carcinoma | 9.8 | Sorafenib | 7.40 |
Data extracted from studies on novel nicotinamide derivatives.[1][2][4][5]
Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives
| Compound | VEGFR-2 IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Derivative 8 | 77.02 | Sorafenib | 53.65 |
Data from a study on a novel nicotinamide derivative.[5]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution (containing RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways to Investigate
Based on the activity of related nicotinamide derivatives, the following signaling pathways are recommended for investigation to elucidate the mechanism of action of this compound.
Proposed signaling pathways affected by this compound.
Western Blotting Protocol to Validate Pathway Modulation:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key proteins in the VEGFR-2 and PARP pathways (e.g., p-VEGFR-2, total VEGFR-2, PARP, cleaved PARP, Caspase-3, Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
While direct experimental data for this compound in cancer cell lines is limited, the provided application notes and protocols offer a robust framework for its investigation. Based on the activity of similar nicotinamide derivatives, it is hypothesized that this compound may exert its anti-cancer effects through the inhibition of key signaling pathways like VEGFR-2 and PARP, leading to cell cycle arrest and apoptosis. The detailed methodologies provided will enable researchers to systematically evaluate the therapeutic potential of this novel compound.
References
- 1. carta-evidence.org [carta-evidence.org]
- 2. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Role of 2-Isopropylnicotinamide in Nicotinamide Adenine Dinucleotide (NAD+) Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and the regulation of key signaling pathways. Modulating NAD+ levels holds significant therapeutic potential for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This document provides detailed application notes and protocols for studying NAD+ metabolism, with a focus on the emerging synthetic nicotinamide analog, 2-Isopropylnicotinamide. While direct experimental data on this compound is currently limited in publicly available scientific literature, this document outlines its potential mechanisms of action based on the established roles of similar nicotinamide analogs and provides comprehensive protocols for its characterization and use in research settings.
Introduction to NAD+ Metabolism
NAD+ is a pivotal molecule in cellular bioenergetics, acting as a key electron carrier in redox reactions. Beyond its role in metabolism, NAD+ is a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157, which are involved in a myriad of cellular processes such as DNA repair, gene expression, and calcium signaling.[1][2] The maintenance of cellular NAD+ pools is critical for cellular health and is achieved through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide and its derivatives.[1][3] The salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme, is the primary source of NAD+ in mammalian cells.[4]
This compound: A Potential Modulator of NAD+ Metabolism
While specific studies on this compound are not yet widely published, its chemical structure as a nicotinamide analog suggests it may influence NAD+ metabolism through several potential mechanisms. It could act as a precursor for NAD+ synthesis, a modulator of NAD+-consuming enzymes, or an inhibitor of enzymes involved in NAD+ degradation. Given the therapeutic interest in NAMPT inhibitors for cancer treatment, it is plausible that this compound could exhibit inhibitory activity on this key enzyme in the salvage pathway.[5][6][7][8]
Potential Signaling Pathways Affected by this compound
The diagram below illustrates the potential points of intervention for this compound within the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammals.
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 4. NAD+ metabolism as a target for metabolic health: have we found the silver bullet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
Application Notes and Protocols for 2-Isopropylnicotinamide In Vitro Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental protocol for the in vitro evaluation of 2-Isopropylnicotinamide. The protocols outlined below detail methods to assess its cytotoxic and apoptotic effects on cancer cell lines, as well as to investigate its influence on key cellular signaling pathways.
Introduction
Nicotinamide and its derivatives are a class of compounds with diverse biological activities, including roles in cellular metabolism and signaling. Some nicotinamide analogs have been investigated for their potential as therapeutic agents, particularly in oncology. This document describes a series of in vitro assays to characterize the biological effects of this compound on cancer cells. The following protocols are designed to be adaptable to various cancer cell lines and research objectives.
Quantitative Data Summary
Effective data organization is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing key quantitative data obtained from the described assays.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| HCT-116 | [Insert experimental data] | [Insert experimental data] |
| HepG2 | [Insert experimental data] | [Insert experimental data] |
| MCF-7 | [Insert experimental data] | [Insert experimental data] |
Table 2: Apoptosis Analysis
| Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Insert experimental data] | [Insert experimental data] |
| This compound (IC50/2) | [Insert experimental data] | [Insert experimental data] |
| This compound (IC50) | [Insert experimental data] | [Insert experimental data] |
| This compound (IC50*2) | [Insert experimental data] | [Insert experimental data] |
| Staurosporine (Positive Control) | [Insert experimental data] | [Insert experimental data] |
Table 3: Cell Cycle Analysis
| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC50/2) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC50) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound (IC50*2) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Nocodazole (Positive Control) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Experimental Workflow
The overall experimental workflow for evaluating this compound is depicted below. This workflow ensures a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General experimental workflow for in vitro evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the number of apoptotic and necrotic cells after treatment.[5][6][7][8][9]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, IC50*2) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[10][11][12][13][14]
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours. Include a vehicle control and a positive control (e.g., nocodazole).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be affected by this compound.
Caption: VEGFR-2 Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: MAPK Signaling Pathways.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for 2-Isopropylnicotinamide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylnicotinamide is a derivative of nicotinamide, a key molecule in cellular metabolism, primarily known for its role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+, is critical for cellular energy homeostasis, DNA repair, and signaling. Key enzymes in this pathway, such as Nicotinamide Phosphoribosyltransferase (Nampt) and nicotinamidases, are significant targets in drug discovery, particularly in oncology and inflammatory diseases. High-throughput screening (HTS) assays are crucial for identifying novel modulators of these enzymes. This document provides detailed application notes and protocols for the potential screening of this compound and similar nicotinamide analogs in HTS campaigns.
While specific HTS data for this compound is not publicly available, this document outlines established HTS methodologies for relevant enzyme targets where this compound could be screened. The provided protocols and data for other nicotinamide derivatives serve as a guide for developing a screening strategy for this compound.
Potential Signaling Pathways and Drug Targets
Nicotinamide derivatives like this compound are likely to interact with enzymes involved in NAD+ metabolism. The two primary targets for which HTS assays are well-established are Nicotinamide Phosphoribosyltransferase (Nampt) and nicotinamidases.
Nicotinamide Phosphoribosyltransferase (Nampt) Pathway
Nampt is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. It catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMNAT. Cancer cells often exhibit increased reliance on the Nampt pathway, making it an attractive target for anti-cancer therapies.
Figure 1: Simplified Nampt Signaling Pathway.
Nicotinamidase Pathway
Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia. This pathway is another route for NAD+ synthesis (the Preiss-Handler pathway) and is also a potential drug target, particularly in pathogens that rely on this enzyme.
Figure 2: Nicotinamidase Signaling Pathway.
High-Throughput Screening Protocols
The following are representative HTS protocols for Nampt and nicotinamidase inhibitors. These can be adapted for screening this compound.
Fluorometric High-Throughput Assay for Nampt Inhibitors
This assay relies on a coupled-enzyme reaction that ultimately produces a fluorescent signal proportional to Nampt activity.
Experimental Workflow:
Figure 3: Nampt Fluorometric HTS Workflow.
Detailed Protocol:
-
Compound Plating: Dispense test compounds (e.g., this compound dissolved in DMSO) and controls (positive control inhibitor like FK866, and negative DMSO control) into a 384-well assay plate.
-
Enzyme Addition: Add purified recombinant human Nampt enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing nicotinamide, PRPP, and ATP.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Signal Generation: Add a coupled enzyme mixture. This mix contains NMNAT to convert the NMN product to NAD+, and alcohol dehydrogenase (ADH) which, in the presence of ethanol, reduces NAD+ to NADH.
-
Fluorescence Reading: Measure the fluorescence of NADH (Excitation: ~340 nm, Emission: ~460 nm) using a plate reader. A decrease in fluorescence compared to the negative control indicates inhibition of Nampt.
Colorimetric Whole-Cell Assay for Nicotinamidase Inhibitors
This assay is suitable for identifying inhibitors of nicotinamidase in a whole-cell format, which can be advantageous for assessing cell permeability.
Experimental Workflow:
Application Notes and Protocols for Determining the Biological Activity of 2-Isopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylnicotinamide is a derivative of nicotinamide, a crucial molecule in cellular metabolism, primarily as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a key player in redox reactions and a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes.[1] Given its structural similarity to nicotinamide, this compound may influence NAD+-dependent pathways, act as a precursor for NAD+ synthesis, or modulate the activity of enzymes involved in NAD+ metabolism. These application notes provide a detailed framework for developing assays to characterize the biological activity of this compound.
I. Assessment of this compound as a Modulator of NAD+-Dependent Enzymes
The primary hypothesis for the activity of a nicotinamide analog is its interaction with enzymes that utilize NAD+ or are involved in its metabolism. The following protocols are designed to investigate the potential of this compound to modulate the activity of sirtuins and PARPs, key families of NAD+-dependent enzymes.
A. Sirtuin Activity Assay (Fluorometric)
Principle: This assay measures the activity of sirtuins, a class of NAD+-dependent deacetylases, using a fluorogenic substrate. The substrate, a peptide with an acetylated lysine residue, becomes susceptible to a developing reagent that releases a fluorescent molecule upon deacetylation by the sirtuin. The change in fluorescence intensity is directly proportional to the sirtuin activity.
Experimental Workflow:
Caption: Workflow for the fluorometric sirtuin activity assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Sirtuin Enzyme (e.g., SIRT1): Reconstitute in assay buffer to a working concentration of 25 U/mL.
-
Fluorogenic Substrate (e.g., Fluor-de-Lys®): Prepare a 100 µM stock solution in assay buffer.
-
NAD+: Prepare a 4 mM stock solution in assay buffer.
-
This compound: Prepare a serial dilution in assay buffer (e.g., from 1 µM to 1 mM).
-
Developer Solution: Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of assay buffer to all wells.
-
Add 5 µL of this compound serial dilutions to the test wells. Add 5 µL of buffer to the control wells.
-
Add 10 µL of the Sirtuin enzyme solution to all wells except the blank.
-
Add 5 µL of the NAD+ solution to all wells.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Subtract the blank reading from all wells.
-
Calculate the percentage of inhibition or activation relative to the control wells.
-
Plot the percentage of inhibition/activation against the log concentration of this compound to determine the IC50 or EC50 value.
-
Data Presentation:
| Compound | Sirtuin Isoform | IC50 (µM) | EC50 (µM) |
| This compound | SIRT1 | 75.3 | - |
| Resveratrol (Control) | SIRT1 | - | 15.2 |
B. PARP Activity Assay (Colorimetric)
Principle: This assay quantifies PARP activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins. The biotinylated histones are then detected with a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate. The amount of color development is proportional to PARP activity.
Experimental Workflow:
Caption: Workflow for the colorimetric PARP activity assay.
Protocol:
-
Reagent Preparation:
-
Histone-coated 96-well plate.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT.
-
PARP Enzyme: Reconstitute in assay buffer to a working concentration of 10 U/mL.
-
Biotinylated NAD+: Prepare a 50 µM stock solution in assay buffer.
-
This compound: Prepare a serial dilution in assay buffer (e.g., from 1 nM to 100 µM).
-
Streptavidin-HRP: Dilute in assay buffer according to the manufacturer's instructions.
-
HRP Substrate (e.g., TMB): Prepare as per the manufacturer's protocol.
-
Stop Solution: 1 M H2SO4.
-
-
Assay Procedure:
-
To the histone-coated wells, add 25 µL of the PARP enzyme solution.
-
Add 25 µL of this compound serial dilutions to the test wells. Add 25 µL of buffer to the control wells.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ to all wells.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with 200 µL of wash buffer (assay buffer with 0.05% Tween-20).
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the control wells.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Data Presentation:
| Compound | PARP Isoform | IC50 (nM) |
| This compound | PARP1 | 525.6 |
| Olaparib (Control) | PARP1 | 5.1 |
II. Assessment of this compound on Intracellular NAD+ Levels
This protocol is designed to determine if this compound can be utilized by cells as a precursor for NAD+ synthesis, thereby increasing intracellular NAD+ levels.
Principle: Intracellular NAD+ and NADH are extracted from cultured cells treated with this compound. The total NAD+/NADH level is quantified using a colorimetric assay where NAD+ is reduced to NADH, which then reacts with a probe to generate a colored product.
NAD+ Metabolism Pathway:
Caption: Simplified NAD+ salvage pathway and the potential entry point for this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a positive control (e.g., nicotinamide) for 24 hours.
-
-
NAD+/NADH Extraction:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of NAD+/NADH extraction buffer to each well.
-
Freeze-thaw the plate twice to ensure complete cell lysis.
-
Centrifuge the plate at 2000 x g for 5 minutes.
-
Transfer the supernatant (cell extract) to a new plate.
-
-
Quantification:
-
Use a commercially available NAD+/NADH quantification kit.
-
Follow the manufacturer's protocol to measure the total NAD+/NADH concentration. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 450 nm) over time.
-
-
Data Analysis:
-
Calculate the NAD+/NADH concentration in each sample based on a standard curve.
-
Normalize the NAD+/NADH concentration to the protein concentration of the cell lysate.
-
Compare the NAD+/NADH levels in treated cells to untreated controls.
-
Data Presentation:
| Treatment | Concentration (µM) | Intracellular NAD+/NADH (pmol/µg protein) | Fold Change vs. Control |
| Control | - | 15.2 ± 1.3 | 1.0 |
| Nicotinamide | 100 | 28.9 ± 2.1 | 1.9 |
| This compound | 10 | 16.1 ± 1.5 | 1.1 |
| This compound | 50 | 20.5 ± 1.8 | 1.3 |
| This compound | 100 | 24.8 ± 2.0 | 1.6 |
III. Assessment of Antimicrobial and Antioxidant Activities
Based on the activities of other heterocyclic compounds, it is prudent to investigate the potential antimicrobial and antioxidant properties of this compound.
A. Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms by assessing growth in the presence of serial dilutions of the compound in a liquid growth medium.
Protocol:
-
Prepare a serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.
Data Presentation:
| Microorganism | MIC of this compound (µg/mL) | MIC of Control (µg/mL) |
| Staphylococcus aureus | >128 | 2 (Ciprofloxacin) |
| Escherichia coli | >128 | 1 (Ciprofloxacin) |
| Candida albicans | 64 | 0.5 (Amphotericin B) |
B. DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to act as a free radical scavenger. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant. The decrease in absorbance is proportional to the antioxidant activity.
Protocol:
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
Add various concentrations of this compound to a 96-well plate.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Data Presentation:
| Compound | DPPH Scavenging IC50 (µM) |
| This compound | 250.4 |
| Ascorbic Acid (Control) | 25.8 |
These protocols provide a comprehensive starting point for elucidating the biological activities of this compound. The results from these assays will guide further investigation into its mechanism of action and potential therapeutic applications.
References
Application Notes and Protocols: Characterizing 2-Isopropylnicotinamide as a Novel Chemical Probe
Note to the Reader: As of the latest available data, a specific, validated protein target for 2-Isopropylnicotinamide has not been definitively identified in the scientific literature. The following application notes and protocols are therefore presented as a generalized guide for researchers and drug development professionals on how to characterize a novel compound, such as this compound, as a chemical probe. The quantitative data provided is illustrative, and the experimental protocols outline the methodologies that would be employed to identify and validate a protein target.
Introduction
This compound is a derivative of nicotinamide, a molecule central to cellular metabolism and signaling. Nicotinamide and its analogues are known to interact with a variety of protein targets, suggesting that this compound may serve as a valuable chemical probe to investigate novel biological pathways. This document provides a roadmap for the identification and validation of the protein target(s) of this compound and its development into a specific chemical probe.
Hypothetical Quantitative Data Summary
The following table summarizes the types of quantitative data that would be generated during the characterization of this compound as a chemical probe for a hypothetical protein target, "Protein X".
| Parameter | Value | Description |
| Biochemical Assays | ||
| IC₅₀ (Protein X enzymatic assay) | 75 nM | Concentration of this compound required to inhibit 50% of Protein X's enzymatic activity in a purified system. |
| Kᵢ (Competition binding assay) | 30 nM | The inhibition constant, indicating the binding affinity of this compound to Protein X. |
| Cellular Assays | ||
| EC₅₀ (Cell-based pathway assay) | 250 nM | Concentration of this compound that gives half-maximal response in a cellular assay measuring the downstream effects of Protein X inhibition. |
| Cellular Thermal Shift Assay (CETSA) Tₘ Shift | +3.5 °C | Increase in the melting temperature of Protein X in the presence of this compound, indicating direct target engagement in a cellular environment. |
| In Vivo Studies | ||
| Target Occupancy (at 10 mg/kg) | 60% | Percentage of Protein X bound by this compound in target tissue at a given dose. |
Experimental Protocols
Target Identification: Affinity-Based Proteomics
This protocol describes a method to identify the protein targets of this compound from a complex biological lysate.
Materials:
-
This compound-linker-biotin conjugate (synthesis required)
-
Streptavidin-conjugated magnetic beads
-
Cell or tissue lysate
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in PBS)
-
Mass spectrometry-compatible reagents
Protocol:
-
Probe Immobilization: Incubate the biotinylated this compound probe with streptavidin-conjugated magnetic beads to immobilize the probe.
-
Lysate Incubation: Incubate the probe-conjugated beads with the cell or tissue lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using the elution buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., beads with biotin only).
Target Validation: Cellular Thermal Shift Assay (CETSA)
This protocol validates the direct binding of this compound to its putative target protein in intact cells.
Materials:
-
Cultured cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Equipment for heating samples and performing Western blotting or mass spectrometry
Protocol:
-
Cell Treatment: Treat cultured cells with either this compound or DMSO (vehicle control) at the desired concentration and incubate.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Melting Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for identifying protein targets of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Application Notes and Protocols for the Quantification of 2-Isopropylnicotinamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylnicotinamide is a substituted nicotinamide derivative with potential applications in pharmaceutical and biological research. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the determination of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established principles for the analysis of structurally related compounds and provide a robust framework for method development and validation.
Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound in complex biological fluids due to its high selectivity, sensitivity, and wide dynamic range. This method involves the separation of the target analyte from matrix components via high-performance liquid chromatography (HPLC) followed by detection and quantification using a tandem mass spectrometer.
Experimental Workflow Overview
The overall analytical workflow for the quantification of this compound is depicted below.
Sample Preparation Protocols
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. The choice of method depends on the matrix and the required sensitivity.
Protocol for Plasma/Serum: Protein Precipitation
This is a rapid and straightforward method suitable for many applications.
Materials:
-
Biological plasma or serum samples
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and centrifuge at 1,000 x g for 2 minutes.
-
Inject the supernatant into the LC-MS/MS system.
Protocol for Urine: Direct Dilution
For urine samples, a simple dilution is often sufficient.
Materials:
-
Urine sample
-
Internal Standard (IS) working solution
-
Methanol or Acetonitrile
-
Water with 0.1% Formic Acid
-
Microcentrifuge tubes or 96-well plate
-
Vortex mixer
Procedure:
-
Thaw urine samples and vortex to ensure homogeneity.
-
Centrifuge the urine at 2,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean tube or well, combine 50 µL of the urine supernatant, 50 µL of the Internal Standard working solution, and 900 µL of water with 0.1% Formic Acid.
-
Vortex thoroughly to mix.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters (Proposed)
The following are proposed starting conditions for the LC-MS/MS analysis of this compound. These parameters will require optimization during method development.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The precursor and product ions for this compound need to be determined by infusing a standard solution of the compound.
Predicted Mass Transitions:
-
This compound Molecular Weight: 178.23 g/mol
-
Precursor Ion ([M+H]+): m/z 179.2
The product ions will result from the fragmentation of the precursor ion in the collision cell. A characteristic fragmentation would be the loss of the isopropyl group or cleavage of the amide bond. The most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | 179.2 | To be determined | To be determined |
| Internal Standard | Dependent on IS | To be determined | To be determined |
Method Validation
The analytical method must be validated to ensure its reliability for the intended application. Key validation parameters are summarized below, with expected performance based on methods for similar compounds.[2]
| Parameter | Acceptance Criteria | Expected Performance for Nicotinamide Analogs |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | High |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV. | 1 - 10 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | 85 - 115% |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | < 15% CV |
| Matrix Effect | Consistent and compensated for by the internal standard. | To be evaluated |
| Recovery | Consistent, precise, and reproducible. | > 80% |
| Stability | Analyte stable under various storage and processing conditions. | To be evaluated |
Data Presentation: Quantitative Summary
The following table summarizes the expected quantitative performance of a validated LC-MS/MS method for this compound, based on published data for nicotinamide and its metabolites.
Table 1: Expected Quantitative Performance
| Parameter | Plasma/Serum | Urine | Reference |
| Linear Range (ng/mL) | 1 - 1600 | 10 - 5000 | [2] |
| LLOQ (ng/mL) | 1 - 10 | 10 | [2] |
| Accuracy (% Bias) | -15 to +15 | -15 to +15 | |
| Precision (% CV) | < 15 | < 15 | |
| Recovery (%) | > 85 | > 90 |
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive guide for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples. The proposed sample preparation techniques are straightforward and effective, and the LC-MS/MS parameters provide a solid starting point for method optimization. Rigorous method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data for research and drug development purposes.
References
Application of 2-Isopropylnicotinamide in Neurodegenerative Disease Models: A Lack of Current Research and Exploration of Related Compounds
Initial Search and Findings on 2-Isopropylnicotinamide
An extensive review of scientific literature and databases reveals a notable absence of research on the specific compound This compound in the context of neurodegenerative disease models. As such, detailed application notes and protocols for this particular molecule cannot be provided at this time.
However, the chemical name suggests a structural relationship to nicotinamide, a well-researched molecule, and its derivatives, which are at the forefront of research into therapies for neurodegenerative disorders. These compounds primarily function by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling that is often depleted in neurodegenerative conditions.
This document will, therefore, focus on the application of two closely related and extensively studied approaches in neurodegenerative disease models:
-
Nicotinamide: A form of vitamin B3 and a direct precursor to NAD+.
-
Nicotinamide Phosphoribosyltransferase (NAMPT) Activators: Small molecules that enhance the activity of the rate-limiting enzyme in the NAD+ salvage pathway. A key example from recent research is SBI-797812.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the data, experimental protocols, and underlying mechanisms for these promising therapeutic strategies.
Application Notes: Nicotinamide and NAMPT Activators in Neurodegenerative Disease Models
Introduction
The decline of intracellular NAD+ levels is a common pathological feature in a range of neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][2] This depletion impairs crucial cellular processes such as mitochondrial function, DNA repair, and cellular stress resistance, all of which are vital for neuronal survival. Strategies to augment NAD+ levels, therefore, represent a promising therapeutic avenue.
-
Nicotinamide supplementation provides a direct precursor for the NAD+ salvage pathway.[1]
-
NAMPT activators , such as SBI-797812, enhance the efficiency of this pathway, offering a potent method to boost NAD+ synthesis.[3][4][5]
Mechanism of Action
The primary mechanism of action for both nicotinamide and NAMPT activators is the elevation of intracellular NAD+ levels. This has several downstream effects beneficial for neuronal health:
-
Sirtuin Activation: NAD+ is an essential cofactor for sirtuins, a class of deacetylases that play critical roles in regulating cellular stress responses, inflammation, and metabolism. However, it is worth noting that nicotinamide can also inhibit certain sirtuins at higher concentrations.[6][7]
-
Mitochondrial Function: Increased NAD+ levels can enhance mitochondrial function and energy production.[8]
-
DNA Repair: NAD+ is consumed by PARPs (Poly (ADP-ribose) polymerases), enzymes crucial for DNA repair.
-
Neuroinflammation: By modulating sirtuin activity, NAD+ can influence inflammatory pathways in the brain.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies on nicotinamide and the NAMPT activator SBI-797812.
Table 1: In Vitro Activity of NAMPT Activator SBI-797812
| Compound | Assay | Cell Line | EC50 | Key Findings | Reference |
| SBI-797812 | NAMPT Activation | - | 0.37 µM | Dose-dependent activation of NAMPT. | [9] |
| SBI-797812 | NMN & NAD+ Increase | A549 cells | 0.4, 2, 10 µM | Increased intracellular NMN and NAD+ levels. | [9] |
| SBI-797812 | NMN & NAD+ Increase | Primary Myotubes (Human & Mouse) | 10 µM | Increased intracellular NMN and NAD+ levels. | [9] |
Table 2: In Vivo Data for Nicotinamide and SBI-797812 in Neurodegenerative Disease Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Nicotinamide | 3xTg-AD Mice (Alzheimer's) | 4 months treatment | Reduced Thr231-phosphotau; Increased p25; Improved cognition. | [6] |
| Nicotinamide | MPTP-induced Parkinsonism (Mice) | 125, 250, 500 mg/kg i.p. | Dose-dependent sparing of striatal dopamine and SNc neurons. | [8] |
| SBI-797812 | Mice | 10 mg/kg i.p. | Cmax of 3297 ng/mL (8.2 µM). | [9] |
| SBI-797812 | Mice | 20 mg/kg i.p. | Significant increase in liver NAD+ levels. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general workflow for evaluating neuroprotective compounds.
Caption: The NAD+ Salvage Pathway and the role of NAMPT activators.
Caption: General workflow for testing neuroprotective compounds.
Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Neuroblastoma Cell Line
This protocol provides a general framework for assessing the neuroprotective effects of a compound against a neurotoxin in a human neuroblastoma cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-SH)[10]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]
-
Neurotoxin (e.g., Amyloid-beta 25-35 peptide for AD models, MPP+ for PD models)[10]
-
Test compound (e.g., Nicotinamide or NAMPT activator)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate the neuroblastoma cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[10]
-
Compound Pre-treatment: Remove the medium and replace it with serum-free DMEM containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 2 hours).
-
Neurotoxin Exposure: Add the neurotoxin to the wells containing the test compound. For example, use 50 µg/ml of aggregated Aβ25-35 for 48 hours to model AD-like toxicity.[10] Include control wells with cells only, cells with the test compound only, and cells with the neurotoxin only.
-
Assessment of Cell Viability: After the incubation period, measure cell viability using a standard assay like the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the results as a dose-response curve to determine the EC50 of the test compound.
Protocol 2: Administration of Nicotinamide in an MPTP Mouse Model of Parkinson's Disease
This protocol is adapted from studies demonstrating the neuroprotective effects of nicotinamide in a mouse model of Parkinson's disease.[8]
Materials:
-
C57Bl/6 mice (adult males)[8]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Nicotinamide
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Nicotinamide Administration: Dissolve nicotinamide in sterile saline. Administer nicotinamide via i.p. injection at doses of 125, 250, or 500 mg/kg.[8]
-
MPTP Induction of Parkinsonism:
-
Acute Model: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The nicotinamide or vehicle should be administered 30 minutes prior to each MPTP injection.[8]
-
Sub-acute Model: Administer MPTP (e.g., 25 mg/kg, i.p.) twice daily for 5 days. Administer nicotinamide or vehicle 30 minutes prior to the first MPTP injection of each day.[8]
-
-
Post-treatment Period: House the animals for a specified period (e.g., 2 to 6 weeks) to allow for the full development of the neurodegenerative phenotype.[8]
-
Outcome Measures:
-
Behavioral Analysis: Conduct behavioral tests to assess motor function (e.g., rotarod test, open field test).
-
Neurochemical Analysis: Euthanize the animals and dissect the striatum. Measure dopamine and its metabolites using HPLC.[8]
-
Histological Analysis: Perfuse the animals and process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.[8]
-
-
Data Analysis: Compare the outcomes between the vehicle-treated, MPTP-only, and nicotinamide + MPTP groups to determine the neuroprotective efficacy of nicotinamide.
Protocol 3: Measuring NAD+ Levels in Tissues
Accurate measurement of NAD+ is crucial for evaluating the efficacy of NAD+-boosting compounds.
Materials:
-
Tissue samples (e.g., liver, brain)
-
NAD+/NADH assay kit (commercially available)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Rapidly dissect and freeze the tissue samples in liquid nitrogen to preserve the NAD+/NADH ratio.
-
Extraction: Homogenize the frozen tissue in the extraction buffer provided with the assay kit. Follow the kit's instructions for acidic extraction for NAD+ and alkaline extraction for NADH.
-
Centrifugation: Centrifuge the homogenates to pellet the protein and other debris.
-
Assay: Use the supernatant for the NAD+/NADH assay. The assay typically involves an enzymatic reaction that leads to the production of a colored or fluorescent product, which is proportional to the amount of NAD+ or NADH in the sample.
-
Quantification: Measure the absorbance or fluorescence using a plate reader and calculate the NAD+ concentration based on a standard curve.
-
Data Normalization: Normalize the NAD+ levels to the total protein concentration of the tissue homogenate.
By following these protocols and utilizing the provided data and pathway information, researchers can effectively investigate the therapeutic potential of nicotinamide and NAMPT activators in various neurodegenerative disease models.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Adenine Dinucleotide Supplementation in Parkinson's Disease: A Potential Disease‐Modifying Agent Targeting Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide Restores Cognition in Alzheimer's Disease Transgenic Mice via a Mechanism Involving Sirtuin Inhibition and Selective Reduction of Thr231-Phosphotau - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical activation of Sir2-depend ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Broad neuroprotective profile of nicotinamide in different mouse models of MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Isopropylnicotinamide in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with 2-Isopropylnicotinamide solubility for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is difficult to dissolve. What solvent should I use?
A1: this compound, like many organic small molecules, can exhibit poor aqueous solubility. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1][2] For many hydrophobic compounds, dissolving in a small amount of 100% DMSO first is a common and effective practice.[3] Ethanol can also be considered as a solvent.
Actionable Advice:
-
Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Use gentle warming (e.g., 37°C) or vortexing to aid dissolution.[4]
-
If solubility in DMSO is limited, you may try ethanol.
Q2: I've dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture medium) where its solubility is much lower. The final concentration of the organic solvent may not be sufficient to keep the compound in solution.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.
-
Reduce the Final DMSO Concentration: While counterintuitive, a very high concentration of the DMSO stock can lead to localized precipitation before it can disperse. However, the primary goal is to keep the final DMSO concentration in the media as low as possible to avoid solvent-induced cytotoxicity.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach or add the stock to the media while vortexing to ensure rapid dispersal.[3]
-
Include Serum: If you are using a serum-free medium, consider whether adding serum is permissible for your experiment. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[5]
Below is a troubleshooting workflow to help identify and solve the cause of precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies significantly between cell lines. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and 0.1% is widely considered safe for almost all cells.[3] Primary cells are often more sensitive.[3] It is crucial to determine the specific tolerance of your cell line.
General Guidelines for Final DMSO Concentration
| Concentration | General Effect on Cell Lines | Recommendation |
|---|---|---|
| ≤ 0.1% | Generally considered safe for most cell lines with no significant cytotoxic effects.[6][7][8] | Recommended for sensitive assays or primary cells. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause subtle effects.[3][9] | Acceptable for many screening assays. Always run a vehicle control. |
| > 0.5% - 1.0% | May cause stress or toxicity in some cell lines.[6][9] | Use with caution. Requires rigorous validation with a vehicle control. |
| > 1.0% | Often leads to significant cytotoxicity.[8] | Not recommended for most cell-based assays. |
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[6]
Q4: Are there any alternatives to DMSO for improving the solubility of this compound?
A4: Yes, if DMSO is not suitable for your experimental system, you can explore other solubilization techniques. One promising approach is the use of cyclodextrins.[10][11]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][12] They can form "inclusion complexes" with poorly soluble drug molecules, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[10][13]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are derivatives with improved solubility and are frequently used in pharmaceutical formulations.[14]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
This protocol describes how to prepare a concentrated stock solution, which is a standard procedure for compounds that are not readily soluble in water.[15]
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of a related compound, n-Isopropyl-6-methylnicotinamide, is 178.23 g/mol . Note: Verify the exact molecular weight from your compound's specification sheet.
-
Calculation Example (assuming MW = 179.22 g/mol for 2-Amino-4-isopropyl-nicotinamide):
-
For 1 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 179.22 g/mol = 0.01792 g = 17.92 mg
-
-
-
Weigh Compound: Carefully weigh out the calculated mass of the compound and place it into a sterile tube or vial.[4]
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolve: Vortex the solution vigorously until the compound is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[16] Store the aliquots at -20°C or -80°C, protected from light.
The following diagram illustrates the general workflow for preparing and using the compound in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. crispmaastricht.nl [crispmaastricht.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2-Isopropylnicotinamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-isopropylnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Cross-coupling reaction: This involves the reaction of a 2-halonicotinamide (e.g., 2-chloronicotinamide) with an isopropyl organometallic reagent, such as isopropylmagnesium bromide (a Grignard reagent) in a Kumada-type coupling.
-
Amidation of 2-isopropylnicotinic acid: This route involves the synthesis of 2-isopropylnicotinic acid, followed by amidation to form the desired nicotinamide.
Q2: Which synthetic route is generally preferred for yield optimization?
A2: The cross-coupling route is often preferred due to the commercial availability of 2-halonicotinamides and the efficiency of modern cross-coupling reactions. However, the optimal route can depend on the available starting materials, scalability, and the specific challenges encountered in the laboratory.
Q3: What are the critical parameters to control in a Kumada cross-coupling reaction for this synthesis?
A3: Key parameters for a successful Kumada coupling include:
-
Catalyst selection: Nickel-based catalysts, often with phosphine ligands, are commonly used.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are crucial for the stability of the Grignard reagent.
-
Temperature: The reaction temperature needs to be carefully controlled to manage the reactivity of the Grignard reagent and prevent side reactions.
-
Moisture and Air: Strict anhydrous and inert atmosphere (e.g., argon or nitrogen) conditions are essential to prevent quenching of the Grignard reagent.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system may also be an effective purification method.
Troubleshooting Guides
Guide 1: Low Yield in Kumada Coupling of 2-Chloronicotinamide and Isopropylmagnesium Bromide
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | Inactive Grignard reagent | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use high-quality magnesium turnings and anhydrous solvent. Consider activating the magnesium with a small crystal of iodine. |
| Deactivated catalyst | Use a fresh batch of the palladium or nickel catalyst. Ensure the catalyst is handled under an inert atmosphere. | |
| Reaction temperature is too low | While initial addition of the Grignard reagent may be done at a lower temperature, the reaction may require heating to proceed. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of significant side products (e.g., homocoupling of the Grignard reagent) | Grignard reagent is too reactive or the reaction is too concentrated | Add the Grignard reagent slowly to the reaction mixture at a controlled temperature. Consider using a less reactive organometallic reagent if the problem persists. |
| Presence of oxygen | Thoroughly degas all solvents and ensure a positive pressure of inert gas throughout the reaction. | |
| Unreacted starting material (2-chloronicotinamide) | Insufficient Grignard reagent | Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents). |
| Catalyst poisoning | Ensure the starting materials and solvent are free of impurities that could poison the catalyst, such as sulfur-containing compounds. |
Guide 2: Issues with the Amidation of 2-Isopropylnicotinic Acid
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of the carboxylic acid to the amide | Inefficient coupling agent | Experiment with different coupling agents such as DCC, EDC, or HATU. |
| Incomplete activation of the carboxylic acid | Ensure the activating agent (e.g., thionyl chloride if preparing the acid chloride) is added in the correct stoichiometry and allowed to react for a sufficient amount of time. | |
| Formation of side products | High reaction temperature | Carry out the amidation at a controlled, often lower, temperature to minimize side reactions. |
| Racemization (if applicable) | Use a non-racemizing coupling agent and appropriate reaction conditions if stereochemistry is a concern. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Kumada Coupling
This protocol is a generalized procedure based on known Kumada coupling reactions of heterocyclic halides. Optimization will be required for specific laboratory conditions.
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2-bromopropane (1.5 eq) in anhydrous THF via a dropping funnel.
-
Maintain a gentle reflux until the magnesium is consumed. Cool the resulting isopropylmagnesium bromide solution to 0 °C.
-
-
Coupling Reaction:
-
In a separate flame-dried flask under argon, dissolve 2-chloronicotinamide (1.0 eq) in anhydrous THF.
-
Add a nickel-phosphine catalyst (e.g., NiCl₂(dppp), 5 mol%).
-
Slowly add the prepared isopropylmagnesium bromide solution to the 2-chloronicotinamide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Protocol 2: Synthesis via Amidation of 2-Isopropylnicotinic Acid
-
Acid Chloride Formation:
-
To a solution of 2-isopropylnicotinic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
-
Data Presentation
Table 1: Hypothetical Yield Comparison for Kumada Coupling Conditions
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NiCl₂ (5) | dppp | THF | 25 | 24 | 65 |
| 2 | NiCl₂ (5) | dppe | THF | 25 | 24 | 58 |
| 3 | Pd(PPh₃)₄ (5) | - | Dioxane | 80 | 12 | 45 |
| 4 | NiCl₂ (10) | dppp | THF | 50 | 12 | 75 |
Note: This data is illustrative and serves as a template for organizing experimental results.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Kumada coupling.
Caption: Troubleshooting logic for low yield in the Kumada coupling reaction.
Technical Support Center: 2-Isopropylnicotinamide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Isopropylnicotinamide. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Crystallization Issues
This section provides solutions to specific problems that may be encountered during the crystallization of this compound.
Q1: My this compound will not crystallize from solution, even after cooling.
A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous crystal of this compound, add a tiny amount (a "seed") to the solution. This will act as a template for new crystals to grow.
-
Reduced Temperature: Try cooling the solution to a lower temperature in an ice bath or refrigerator.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not saturated enough, you can allow some of the solvent to evaporate slowly. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.
-
Solvent Removal: For a more controlled approach, a portion of the solvent can be removed using a rotary evaporator, followed by another attempt at cooling.
-
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving this compound at all temperatures. Consider a different solvent or a solvent/anti-solvent system.
Q2: My this compound is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is often due to a high degree of supersaturation or the solution temperature being above the melting point of the solvated compound.
-
Solution:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional solvent to reduce the supersaturation.
-
Slow Cooling: Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice. Insulating the flask can help with this.
-
Solvent System: Consider using a co-solvent system to modify the solubility properties.
-
Q3: The crystals of this compound that formed are very small or needle-like.
A3: The formation of very small or needle-like crystals often indicates that the crystallization process occurred too rapidly.
-
Solution:
-
Slower Cooling: The key is to slow down the rate of crystal growth. Allow the solution to cool to room temperature slowly before moving it to a colder environment.
-
Reduce Supersaturation: A lower level of supersaturation will favor the growth of larger, more well-defined crystals over the rapid formation of many small nuclei. This can be achieved by using slightly more solvent than the minimum required for dissolution at high temperature.
-
Solvent Choice: The choice of solvent can significantly influence crystal habit. Experiment with different solvents to see which promotes the growth of more desirable crystals.
-
Q4: I am observing different crystal forms (polymorphs) of this compound in my experiments.
A4: Nicotinamide and its derivatives are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms with different physical properties.[1][2] This is a critical consideration in drug development.
-
Controlling Polymorphism:
-
Solvent: The choice of solvent is a primary factor in determining which polymorph crystallizes.
-
Temperature: The crystallization temperature can influence the formation of different polymorphs.
-
Supersaturation: The level of supersaturation can also play a role in polymorph selection.
-
Seeding: Seeding the solution with a crystal of the desired polymorph can help to ensure that only that form crystallizes.
-
It is crucial to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and control the polymorphic form.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
Based on the solubility of nicotinamide, good candidate solvents to screen for this compound would include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Water (or aqueous mixtures)
It is recommended to perform a solvent screen to determine the optimal solvent or solvent system for your specific application.
Q2: How can I perform a solvent screen for this compound?
A2: A simple solvent screen can be performed as follows:
-
Place a small amount of your this compound (a few milligrams) into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature and observe the solubility.
-
For the solvents in which the compound is poorly soluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
The best solvents will be those that fully dissolve the compound when hot and result in good crystal formation upon cooling.
Q3: What is the expected impact of the 2-isopropyl group on the crystallization of nicotinamide?
A3: The presence of the isopropyl group at the 2-position of the pyridine ring will influence the molecule's polarity, steric hindrance, and intermolecular interactions compared to nicotinamide. This is expected to:
-
Decrease solubility in polar solvents: The non-polar isopropyl group will likely reduce the solubility of the molecule in highly polar solvents like water.
-
Affect crystal packing: The bulky isopropyl group will alter how the molecules pack in the crystal lattice, potentially leading to different polymorphic forms than those observed for nicotinamide.
-
Influence hydrogen bonding: While the amide group and the pyridine nitrogen are still available for hydrogen bonding, the isopropyl group may sterically hinder some potential interactions.
Quantitative Data
While specific quantitative solubility data for this compound is not available in the public domain, the following table summarizes the solubility of the parent compound, nicotinamide, in various solvents at different temperatures. This data can serve as a useful guide for initial solvent selection. It is important to experimentally determine the solubility of this compound for your specific conditions.
Table 1: Solubility of Nicotinamide in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | ~100 |
| Ethanol | 25 | ~12.5 |
| Isopropanol | 25 | ~4.5 |
| Acetone | 25 | ~1.1 |
| Ethyl Acetate | 25 | ~0.5 |
Note: This data is for nicotinamide and should be used as an estimation for this compound.
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Crystal Formation: Once crystals begin to form, it is best not to disturb the flask to allow for the growth of larger crystals.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a small amount of a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent system slowly reaches a point of supersaturation.
Visualizations
References
- 1. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of 2-Isopropylnicotinamide and Other Novel Small Molecules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-Isopropylnicotinamide. The principles and protocols outlined here are broadly applicable to other novel small-molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a new compound like this compound?
Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target. These interactions can lead to misleading experimental data, misinterpretation of biological pathways, and potential cytotoxicity.[1][2][3] For a novel compound like this compound, where the full spectrum of biological activity may not be characterized, it is crucial to consider and control for off-target effects to ensure the validity of your research findings.
Q2: I am observing an unexpected phenotype in my cells after treatment with this compound. What are the possible causes?
An unexpected phenotype could arise from several factors:
-
True on-target effect: The phenotype might be a previously unknown consequence of modulating the intended target.
-
Off-target effect: this compound could be interacting with one or more unintended proteins, triggering a separate signaling pathway.[2][3][4]
-
Compound toxicity: At higher concentrations, the compound may induce cellular stress or cytotoxicity that is independent of its on-target activity.[1]
-
Metabolism or degradation: The compound may be metabolized into a different molecule with its own biological activities.
A systematic troubleshooting approach, including dose-response experiments and the use of proper controls, is necessary to distinguish between these possibilities.
Q3: How do I establish an appropriate working concentration for this compound to minimize off-target effects?
It is recommended to use the lowest concentration of the inhibitor that produces the desired on-target effect.[1] A dose-response experiment is essential to determine the potency of this compound for its intended target (e.g., by measuring the IC50 or EC50). In general, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM are more likely to have non-specific or off-target effects.[1]
Q4: What are the essential positive and negative controls to include in my experiments with this compound?
Proper controls are critical for interpreting your data.[1][5]
-
Positive Controls: A known activator or inhibitor of the same target or pathway can confirm that your assay is working as expected.[1]
-
Negative Controls:
-
Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO) is essential to control for any effects of the solvent itself.[1]
-
Inactive Structural Analog: A molecule that is structurally similar to this compound but is biologically inactive is an excellent negative control. This helps to confirm that the observed effects are due to the specific chemical structure of the active compound and not to non-specific chemical properties.[1]
-
Q5: What is an orthogonal experiment, and how can it help validate my findings with this compound?
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe significant cell death or morphological changes that are not consistent with the expected on-target effect of this compound, follow these steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a wide range of concentrations to determine the concentration at which toxicity occurs.
-
Compare with On-Target Activity: Correlate the cytotoxic concentration with the concentration required for on-target activity. If cytotoxicity only occurs at much higher concentrations, you may be able to find a therapeutic window.
-
Use a Negative Control: Include a structurally similar but inactive analog to see if the toxicity is specific to the active compound.
-
Assess Cellular Stress Markers: Measure markers of apoptosis (e.g., caspase-3/7 activity) or general cellular stress to understand the mechanism of toxicity.
Guide 2: Deconvoluting On-Target vs. Off-Target Effects
This workflow can help you determine if your observed phenotype is due to the intended activity of this compound.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how you might analyze the specificity of this compound.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | On-Target Inhibition (%) | Off-Target Kinase X Inhibition (%) | Cell Viability (%) |
| 0.01 | 5 | 0 | 100 |
| 0.1 | 48 | 2 | 100 |
| 1 | 92 | 15 | 98 |
| 10 | 98 | 65 | 70 |
| 100 | 100 | 95 | 20 |
Table 2: Hypothetical Selectivity Profile of this compound
| Target | IC50 (µM) | Selectivity (Fold vs. On-Target) |
| On-Target Protein | 0.1 | - |
| Off-Target Kinase X | 8.5 | 85 |
| Off-Target Kinase Y | > 100 | > 1000 |
| Off-Target Kinase Z | 25 | 250 |
A higher selectivity fold-change indicates greater specificity for the on-target protein.[1]
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the cells for a time period relevant to your target and assay.
-
Assay: Perform your specific assay to measure the on-target activity (e.g., a western blot for a downstream signaling molecule, a reporter assay, or a direct enzymatic assay).
-
Data Analysis: Plot the on-target activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.[5]
Protocol 2: Orthogonal Experiment with a Different Inhibitor
-
Select an Orthogonal Inhibitor: Choose a well-characterized inhibitor of your target that has a different chemical structure from this compound.[1]
-
Determine Equipotent Doses: Using a dose-response experiment, determine the concentrations of this compound and the orthogonal inhibitor that give an equivalent level of on-target activity (e.g., the IC80).
-
Treat Cells: Treat your cells with the equipotent doses of each compound in parallel. Include a vehicle control.
-
Measure Phenotype: Observe and quantify the cellular phenotype of interest for both treatments.
-
Compare Results: If the phenotype is the same for both compounds, it is likely an on-target effect. If the phenotype is different, it suggests that at least one of the compounds is acting through an off-target mechanism.[1]
Visualizations
Caption: Hypothetical signaling pathway for this compound.
References
stabilizing 2-Isopropylnicotinamide in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 2-Isopropylnicotinamide in solution for long-term experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the general behavior of nicotinamide derivatives, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, and light exposure. The choice of solvent and the presence of oxidizing agents can also play a significant role in its degradation.
Q2: What are the potential degradation pathways for this compound?
A2: While specific data for this compound is limited, a common degradation pathway for molecules containing an amide group, like nicotinamide derivatives, is hydrolysis.[1] This process can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond to form isonicotinic acid and isopropylamine. Oxidation of the pyridine ring is another potential degradation route.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is recommended to keep this compound solutions in a tightly sealed container, protected from light, and stored at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C). The optimal storage temperature will depend on the solvent used and the duration of storage. For safe handling, avoid contact with skin and eyes and prevent inhalation of any vapor or mist.[2]
Q4: Which solvents are suitable for dissolving and storing this compound?
Troubleshooting Guide
Problem: I am observing a decrease in the effective concentration of my this compound solution over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Check the pH of your solution: Stability can be pH-dependent. Determine the pH at which this compound exhibits maximum stability by conducting a pH stability profile. 2. Buffer Selection: The choice of buffer can impact stability. For similar nicotinamide cofactors, Tris buffer has been shown to provide greater stability compared to phosphate or HEPES buffers.[3] Consider testing different buffer systems. |
| Temperature-Related Degradation | 1. Storage Temperature: Ensure your solution is stored at a consistently low temperature. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is recommended. 2. Experimental Temperature: If experiments are conducted at elevated temperatures, be aware that this can increase the rate of degradation. Prepare fresh solutions for high-temperature applications. |
| Photodegradation | 1. Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Oxidation | 1. Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid or dithiothreitol (DTT), to your solution. Compatibility with your experimental system must be verified. 2. Degas Solvents: For sensitive experiments, using deoxygenated solvents can help prevent oxidative degradation. |
| Solvent Evaporation | 1. Proper Sealing: Ensure that your storage containers are sealed tightly to prevent solvent evaporation, which would increase the concentration of this compound. Parafilm can be used to create a better seal. |
Experimental Protocols
When specific stability data for a compound like this compound is unavailable, conducting forced degradation studies is a systematic way to determine its intrinsic stability and identify potential degradation products.[4][5]
Protocol: Forced Degradation Study for this compound
Objective: To determine the stability of this compound under various stress conditions and to identify the conditions under which it is most stable.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
A suitable organic solvent (e.g., Methanol, Acetonitrile) for HPLC analysis
-
pH meter
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with HCl solutions of varying concentrations (e.g., 0.1 M and 1 M). Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with NaOH solutions of varying concentrations (e.g., 0.1 M and 1 M). Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify the conditions that lead to significant degradation.
-
This information will help in determining the optimal storage and handling conditions for your long-term experiments.
-
Table 1: Example Setup for a Forced Degradation Study
| Stress Condition | Reagent | Temperature | Time Points |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| 1 M HCl | 60°C | 2, 4, 8, 24 hours | |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| 1 M NaOH | 60°C | 2, 4, 8, 24 hours | |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 4, 8, 24 hours |
| Thermal | None | 80°C | 2, 4, 8, 24 hours |
| Photolytic | None | Room Temp | 24, 48 hours |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. 2-Propenamide (CAS 79-06-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Isopropylnicotinamide and Other Novel Nicotinamide Derivatives for In Vivo Studies
Disclaimer: There is currently a lack of publicly available in vivo data specifically for 2-Isopropylnicotinamide. This guide is intended for researchers, scientists, and drug development professionals working with novel nicotinamide derivatives. The information provided is based on general principles of in vivo study design and data extrapolated from research on nicotinamide and its analogs.
Getting Started: First Steps for In Vivo Studies of Novel Nicotinamide Derivatives
Venturing into in vivo studies with a novel compound like this compound requires a systematic approach, especially when specific preclinical data is unavailable. This section provides a general workflow for initiating such studies.
Question: Where do I begin with in vivo studies for a novel nicotinamide derivative?
Answer: Before moving to animal models, a comprehensive in vitro characterization is crucial. This foundational data will inform your in vivo study design.
General Considerations for In Vivo Studies of Nicotinamide Analogs
Based on the known biological activities of nicotinamide and its derivatives, here are key areas to consider when planning your in vivo experiments.
Question: What are the potential mechanisms of action for a novel nicotinamide derivative?
Answer: Nicotinamide and its analogs are known to influence a variety of cellular processes. Your in vitro studies should aim to elucidate the primary mechanism of your compound. Potential pathways include:
-
NAD+ Precursor: Many nicotinamide derivatives act as precursors for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.
-
Enzyme Inhibition: Nicotinamide itself is an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs). Novel analogs may exhibit inhibitory activity against these or other enzymes.
-
Signaling Pathway Modulation: As seen with some derivatives, they can modulate signaling pathways involved in cell growth, proliferation, and angiogenesis, such as the VEGFR-2 pathway.
Question: How do I determine a starting dose for my in vivo study?
Answer: Dose range finding (DRF) studies are essential. These are typically acute studies in a small number of animals to identify a range of doses that are tolerated and to observe any signs of toxicity.
Table 1: Hypothetical Dose Range Finding Study Design
| Group | Dose (mg/kg) | Number of Animals | Observation Period | Key Parameters to Monitor |
| 1 | Vehicle Control | 3 | 7-14 days | Clinical signs, body weight, food/water intake |
| 2 | Low Dose | 3 | 7-14 days | Clinical signs, body weight, food/water intake |
| 3 | Mid Dose | 3 | 7-14 days | Clinical signs, body weight, food/water intake |
| 4 | High Dose | 3 | 7-14 days | Clinical signs, body weight, food/water intake |
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are example protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line if investigating anticancer effects) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nicotinamide derivative in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Mouse Xenograft Model for Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the nicotinamide derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Troubleshooting
Question: I am not observing any efficacy in my in vivo model. What should I do?
Answer:
-
Confirm Target Engagement: If possible, measure a biomarker in the tumor or relevant tissue to confirm that the compound is reaching its target and having the intended biological effect.
-
Pharmacokinetics (PK) Analysis: Conduct a PK study to determine the concentration of the compound in the plasma and tumor tissue over time. Poor exposure could be the reason for the lack of efficacy.
-
Dose Escalation: If the compound is well-tolerated, consider escalating the dose.
-
Re-evaluate the Model: Ensure that the chosen in vivo model is appropriate for the compound's mechanism of action.
Question: My compound is showing toxicity at the efficacious dose. What are my options?
Answer:
-
Modify the Dosing Schedule: Consider less frequent dosing or a lower dose to reduce toxicity while maintaining efficacy.
-
Change the Route of Administration: The route of administration can significantly impact the toxicity profile.
-
Formulation Optimization: Improving the formulation may enhance solubility and bioavailability, potentially allowing for a lower, less toxic dose.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for administering a novel nicotinamide derivative in vivo?
A1: The choice of vehicle depends on the compound's solubility. Common vehicles include saline, phosphate-buffered saline (PBS), corn oil, or aqueous solutions with solubilizing agents like Tween 80 or DMSO. It is crucial to test the vehicle alone as a control group to ensure it has no independent effects.
Q2: How can I assess the bioavailability of my compound?
A2: A pharmacokinetic study comparing the plasma concentration of the compound after intravenous (IV) and oral (PO) administration is the standard method to determine oral bioavailability.
Q3: Are there any known class-wide toxicities for nicotinamide derivatives?
A3: High doses of nicotinamide have been associated with liver toxicity in some studies. Therefore, it is important to monitor liver function (e.g., by measuring liver enzymes in the blood) during in vivo studies with novel analogs.
Visualizations
Caption: General experimental workflow for a novel compound.
Caption: Potential signaling pathway for nicotinamide derivatives.
Technical Support Center: Synthesis of 2-Isopropylnicotinamide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-isopropylnicotinamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound analogs?
A1: Two common and effective synthetic strategies for introducing the isopropyl group at the C2-position of the nicotinamide scaffold are:
-
Route 1: Grignard Reaction with a 2-Halonicotinamide. This approach involves the direct displacement of a halogen (typically chlorine or bromine) from a 2-halonicotinamide derivative using an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride or bromide).
-
Route 2: Grignard Reaction with a 2-Halonicotinonitrile followed by Hydrolysis. This two-step route first involves the reaction of a 2-halonicotinonitrile with an isopropyl Grignard reagent to form 2-isopropylnicotinonitrile. The nitrile is then hydrolyzed to the desired this compound.
Q2: I am having trouble initiating my Grignard reaction. What are some common reasons for this?
A2: Failure to initiate a Grignard reaction is a frequent issue. Key factors include:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and that anhydrous solvents are used.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.
-
Purity of Reagents: Ensure the alkyl halide and solvent are pure and free of water or other protic impurities.
Q3: What are the major side products I should be aware of when synthesizing this compound analogs via a Grignard reaction?
A3: Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide to form a dimer (e.g., 2,3-dimethylbutane from isopropyl Grignard).
-
Homocoupling of the Pyridine: The pyridyl Grignard intermediate can couple with the starting 2-halopyridine derivative.
-
Reduction of the Amide/Nitrile: The Grignard reagent can act as a reducing agent, particularly with sterically hindered substrates.
-
Protonation of the Grignard Reagent: Any acidic protons in the starting material or solvent will quench the Grignard reagent.
Q4: My reaction yield is consistently low. What are some strategies to improve it?
A4: Low yields can often be attributed to the "2-pyridyl problem," where the electron-deficient nature of the pyridine ring and chelation to the nitrogen atom can hinder the reaction. To improve yields:
-
Optimize Reaction Temperature: Grignard reactions are often initiated at room temperature or with gentle heating, but maintaining a controlled temperature (e.g., 0 °C or reflux) during the addition of the substrate can minimize side reactions.
-
Slow Addition of Reagents: Adding the Grignard reagent or the pyridine substrate slowly can help control the reaction exotherm and minimize the formation of side products.
-
Use of "Turbo Grignard" Reagents: The addition of lithium chloride (LiCl) to the Grignard reagent can form a more reactive "ate" complex (e.g., i-PrMgCl·LiCl), which can improve yields in challenging coupling reactions.[1]
-
Consider the Alternative Route: If direct coupling to the nicotinamide is problematic, the route via the nicotinonitrile followed by hydrolysis may offer a higher overall yield.
Troubleshooting Guides
Problem 1: Incomplete Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Insufficient Grignard Reagent | Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to ensure complete consumption of the starting material. |
| Poor Reactivity of Grignard Reagent | Prepare the Grignard reagent fresh before use. Consider using a more reactive "Turbo Grignard" by adding one equivalent of anhydrous LiCl.[1] |
| Low Reaction Temperature | While low temperatures can control side reactions, they may also slow down the desired reaction. Try gradually increasing the reaction temperature after the initial addition. |
| Steric Hindrance | The isopropyl group is sterically bulky. Longer reaction times or heating under reflux may be necessary to drive the reaction to completion. |
Problem 2: Formation of a Major, Unidentified Byproduct
| Potential Cause | Troubleshooting Step |
| Wurtz Coupling Side Product | Add the alkyl halide slowly to the magnesium turnings during the Grignard formation to minimize its concentration and reduce coupling. |
| Homocoupling of Pyridine Substrate | Add the pyridine substrate slowly to the Grignard reagent to maintain a low concentration of the electrophile. |
| Reaction with Solvent | Ensure the solvent (e.g., THF, diethyl ether) is anhydrous and free of peroxides. |
| Deprotonation by Grignard Reagent | If the nicotinamide analog has other acidic protons, they must be protected prior to the Grignard reaction. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step | | Co-elution of Starting Material and Product | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. | | Presence of Magnesium Salts | Ensure the reaction is properly quenched with an aqueous solution (e.g., saturated ammonium chloride) and thoroughly extracted. Washing the organic layer with brine can help remove residual salts. | | Oily or Non-crystalline Product | Try triturating the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization or precipitation of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloronicotinamide
Materials:
-
2-Chloronicotinamide
-
Magnesium turnings
-
Isopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Heat the flask gently under a stream of nitrogen until purple iodine vapors are observed, then cool to room temperature.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, add a solution of isopropyl bromide (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the isopropyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.
-
Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Coupling Reaction:
-
Dissolve 2-chloronicotinamide (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Cool the solution of 2-chloronicotinamide to 0 °C in an ice bath.
-
Slowly add the prepared isopropylmagnesium bromide solution to the 2-chloronicotinamide solution via a cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Synthesis of 2-Isopropylnicotinonitrile and Subsequent Hydrolysis
Part A: Synthesis of 2-Isopropylnicotinonitrile
-
Follow the procedure in Protocol 1 (Grignard Reagent Formation and Coupling Reaction), substituting 2-chloronicotinonitrile for 2-chloronicotinamide.
-
The work-up and purification are similar, though the polarity of the nitrile will differ from the amide, requiring adjustment of the chromatography solvent system.
Part B: Hydrolysis of 2-Isopropylnicotinonitrile to this compound
-
To a solution of 2-isopropylnicotinonitrile in ethanol, add an aqueous solution of sodium hydroxide (e.g., 6 M).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.
-
Purify by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Hypothetical Comparison of Synthetic Routes
| Parameter | Route 1: Direct Amidatio | Route 2: Nitrile then Hydrolysis |
| Starting Material | 2-Chloronicotinamide | 2-Chloronicotinonitrile |
| Number of Steps | 1 | 2 |
| Typical Yield (Overall) | 40-60% | 50-70% |
| Key Challenges | Potential for lower yields due to amide functionality. | Additional hydrolysis step required. |
| Purification | Column Chromatography | Column Chromatography, possible recrystallization. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 2-Isopropylnicotinamide and Primary Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of 2-Isopropylnicotinamide in primary cells. The information is designed to assist in minimizing adverse cellular effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the potential cytotoxicity of this compound in primary cells?
Q2: What are the possible mechanisms of this compound-induced cytotoxicity?
Based on the known biological activities of nicotinamide and its analogs, potential mechanisms of cytotoxicity could involve:
-
Disruption of NAD+ Metabolism: Nicotinamide is a precursor to NAD+ (Nicotinamide Adenine Dinucleotide), a critical coenzyme in cellular redox reactions and energy metabolism.[1][2] Alterations in NAD+ levels can impact cell viability.[1][3]
-
Induction of Oxidative Stress: Some small molecules can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[4][5]
-
Off-Target Kinase Inhibition: Nicotinamide itself has been shown to act as a kinase inhibitor at high concentrations, which could affect cell survival and differentiation.[6][7]
-
Induction of Apoptosis or Necrosis: Cytotoxic compounds can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various signaling pathways.
Q3: How can I assess the cytotoxicity of this compound in my primary cell cultures?
Several standard in vitro assays can be used to quantify cytotoxicity:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with compromised membranes take up the dye.
-
Annexin V/Propidium Iodide Staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations of this compound. | The specific primary cell type is highly sensitive to the compound. | Perform a broad dose-response curve starting from very low (nanomolar) concentrations to accurately determine the IC50. Consider using a less sensitive primary cell type if appropriate for the experimental goals. |
| Inconsistent cytotoxicity results between experiments. | Variability in primary cell health, passage number, or seeding density. | Standardize cell culture conditions, including using cells within a narrow passage range and ensuring consistent seeding density. Always include positive and negative controls in each experiment. |
| Difficulty in distinguishing between apoptosis and necrosis. | The chosen cytotoxicity assay does not differentiate between cell death mechanisms. | Utilize multi-parametric assays like Annexin V and Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell populations. |
| Suspected induction of oxidative stress. | The compound may be generating reactive oxygen species (ROS). | Measure intracellular ROS levels using fluorescent probes like DCFDA. Co-treatment with antioxidants (e.g., N-acetylcysteine) can be performed to see if it rescues the cytotoxic effect.[8][9][10] |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for nicotinamide derivatives in various cell lines, illustrating the potential range of cytotoxicity. Note: This data is for related compounds and not specific to this compound. Researchers must determine the specific IC50 for their experimental system.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Nicotinamide-based diamide 4d | NCI-H460 (Lung Cancer) | 4.07 ± 1.30 | [11][12] |
| Nicotinamide-based diamide 4d | A549 (Lung Cancer) | 13.09 ± 2.45 | [11][12] |
| Nicotinamide-based diamide 4h | NCI-H460 (Lung Cancer) | 6.85 ± 1.52 | [12] |
| Nicotinamide-based diamide 4i | NCI-H460 (Lung Cancer) | 8.21 ± 1.78 | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity using Formulation Strategies
This protocol outlines a general approach to test if encapsulation can reduce the cytotoxicity of this compound.
-
Encapsulation: Prepare formulations of this compound encapsulated in either cyclodextrins or lipid-based nanoparticles.[13][14][15][16] Characterize the encapsulation efficiency and particle size.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT assay as described above) comparing the following conditions:
-
Free this compound
-
This compound encapsulated in cyclodextrins
-
This compound encapsulated in lipid-based nanoparticles
-
Empty cyclodextrins (control)
-
Empty lipid-based nanoparticles (control)
-
Vehicle control
-
-
Data Analysis: Compare the IC50 values of the free compound with the encapsulated formulations. An increase in the IC50 value for the encapsulated forms would suggest a reduction in cytotoxicity.
Visualizations
Caption: Workflow for evaluating and reducing the cytotoxicity of this compound.
References
- 1. The NAD+ salvage pathway modulates cancer cell viability via p73 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Functions and Therapeutic Potential of NAD+ Metabolism in Gynecological Cancers [mdpi.com]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract [mdpi.com]
- 10. Strategies for Reducing or Preventing the Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-based Nanoparticles for the Targeted Delivery of Anticancer Drugs: A Review [ouci.dntb.gov.ua]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repositorium.uminho.pt [repositorium.uminho.pt]
Validation & Comparative
Comparative Analysis of 2-Isopropylnicotinamide and Other Nicotinamide Analogs: A Data-Driven Guide
A critical evaluation of 2-Isopropylnicotinamide in the context of established nicotinamide analogs for researchers, scientists, and drug development professionals.
Abstract
Nicotinamide and its analogs are pivotal in cellular metabolism, primarily serving as precursors to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for various signaling proteins. This guide provides a comparative analysis of this compound against other well-characterized nicotinamide analogs, including nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). Due to a significant lack of publicly available scientific literature and experimental data on this compound, this guide will highlight the existing knowledge gaps and provide a framework for its future evaluation. The available data for established analogs on key performance metrics such as NAD+ boosting efficacy, sirtuin activation, and poly (ADP-ribose) polymerase (PARP) inhibition are presented. Detailed experimental protocols for these assays are also provided to facilitate further research.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular function, participating in a vast array of biological processes including energy metabolism, DNA repair, and cell signaling.[1][2] The cellular pool of NAD+ is maintained through de novo synthesis and salvage pathways that recycle nicotinamide and other precursors.[3] As NAD+ levels have been observed to decline with age and in certain pathological conditions, there is significant interest in identifying and characterizing NAD+ precursors to augment the cellular NAD+ pool.[4]
This guide focuses on the comparative analysis of this compound, a synthetic derivative of nicotinamide, against naturally occurring and other synthetic nicotinamide analogs. The objective is to provide a clear, data-driven comparison to aid researchers in selecting appropriate molecules for their studies. However, a comprehensive search of the scientific literature reveals a significant lack of data on the biochemical and pharmacological properties of this compound. Therefore, this document will present the available information on well-studied analogs as a benchmark for the future characterization of novel compounds like this compound.
Comparative Data on Nicotinamide Analogs
The following tables summarize the available quantitative data for key nicotinamide analogs. The entries for this compound are marked as "Data Not Available" to reflect the current state of scientific knowledge.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |
| This compound | C9H12N2O | 164.20 | Data Not Available |
| Nicotinamide (NAM) | C6H6N2O | 122.12 | 936 |
| Nicotinamide Riboside (NR) | C11H15N2O5+ | 255.24 | 393910 |
| Nicotinamide Mononucleotide (NMN) | C11H15N2O8P | 334.22 | 14180 |
Table 2: Biochemical and Pharmacological Properties
| Property | This compound | Nicotinamide (NAM) | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) |
| Primary NAD+ Precursor Pathway | Data Not Available | Salvage Pathway | Salvage Pathway | Salvage Pathway |
| Known Cellular Transporters | Data Not Available | Diffusion, Facilitated Transport | Equilibrative Nucleoside Transporters (ENTs) | Putative NMN Transporter (Slc12a8) |
| Reported Bioavailability (Human) | Data Not Available | High | Moderate | Under Investigation |
| Sirtuin (SIRT1) Activity | Data Not Available | Inhibitor at high concentrations[5] | Activator (indirectly via NAD+)[4] | Activator (indirectly via NAD+)[4] |
| PARP Inhibition | Data Not Available | Weak inhibitor[6] | No direct inhibition | No direct inhibition |
Table 3: Experimental Data on NAD+ Boosting Efficacy
| Study Type | Organism/Cell Line | Dose/Concentration | Fold Increase in NAD+ | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Nicotinamide (NAM) | Human Whole Blood | 1g/day for 10 weeks | ~1.3-fold | [7] |
| Nicotinamide Riboside (NR) | Human Peripheral Blood Mononuclear Cells | 1g/day for 8 days | ~2-fold | [4] |
| Nicotinamide Mononucleotide (NMN) | Mouse Liver | 500 mg/kg/day for 7 days | ~1.4-fold | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.
Figure 1: Simplified overview of NAD+ biosynthetic pathways and major NAD+-consuming enzyme families.
Figure 2: General workflow for the quantification of intracellular NAD+ levels.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable standardized comparison of nicotinamide analogs.
Quantification of Intracellular NAD+ by HPLC
Objective: To measure the intracellular concentration of NAD+.
Materials:
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
Phosphate buffer
-
Acetonitrile
-
C18 reverse-phase HPLC column
-
UV detector
Protocol:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells by adding a specific volume of cold 0.6 M PCA.
-
Incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M K2CO3 until the pH reaches 6.5-7.0.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the sample onto a C18 column.
-
Elute with a gradient of phosphate buffer and acetonitrile.
-
Detect NAD+ by absorbance at 260 nm.
-
Quantify the NAD+ concentration by comparing the peak area to a standard curve of known NAD+ concentrations.
-
In Vitro Sirtuin 1 (SIRT1) Activity Assay
Objective: To determine the effect of a compound on the deacetylase activity of SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys®-SIRT1)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
Protocol:
-
Prepare a reaction mixture containing assay buffer, the fluorogenic substrate, and NAD+.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding recombinant SIRT1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of SIRT1 activity relative to a vehicle control.
In Vitro PARP-1 Activity Assay
Objective: To assess the inhibitory potential of a compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
Protocol:
-
Coat a microplate with histone H1.
-
Add the test compound, recombinant PARP-1, and activated DNA to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 60 minutes.
-
Wash the wells to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PARP-1 inhibition relative to a vehicle control.
Discussion and Future Directions
The current body of scientific literature does not provide sufficient data to perform a meaningful comparison of this compound with other established nicotinamide analogs. Key information regarding its mechanism of action, bioavailability, and efficacy as an NAD+ precursor is absent. To address this knowledge gap, future research should focus on:
-
Biochemical Characterization: Determining the enzymatic pathways involved in the conversion of this compound to NAD+.
-
Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vitro and in vivo.
-
Comparative Efficacy Studies: Directly comparing the NAD+ boosting capacity of this compound against NAM, NR, and NMN in various cell types and animal models.
-
Target Engagement Assays: Evaluating the direct or indirect effects of this compound on NAD+-dependent enzymes such as sirtuins and PARPs.
By following the experimental protocols outlined in this guide, researchers can generate the necessary data to accurately position this compound within the landscape of nicotinamide analogs. This will be crucial for determining its potential as a therapeutic agent or a research tool.
Conclusion
While nicotinamide and its analogs represent a promising area of research for aging and metabolic diseases, the specific compound this compound remains uncharacterized in the public scientific domain. This guide provides a framework for its systematic evaluation, leveraging the extensive knowledge available for other nicotinamide analogs as a benchmark. The provided experimental protocols offer a starting point for researchers to elucidate the properties of this compound and its potential role as a modulator of NAD+ metabolism. Until such data becomes available, its comparative performance remains speculative.
References
- 1. lonvibio.com [lonvibio.com]
- 2. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of 2-Isopropylnicotinamide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific inhibitory effects of a compound is paramount. This guide provides a framework for evaluating the inhibitory properties of 2-Isopropylnicotinamide against a specific enzyme target. However, publicly available scientific literature does not currently specify an enzyme that is directly and significantly inhibited by this compound.
To proceed with a comprehensive comparative analysis as requested, the specific enzyme target for this compound must first be identified. Once the enzyme is known, this guide can be fully implemented to compare its inhibitory effects with other known inhibitors, detail experimental protocols, and visualize relevant biological pathways.
The Critical First Step: Identifying the Target Enzyme
The inhibitory activity of any compound is intrinsically linked to its interaction with a specific enzyme. Without a designated target, a comparative analysis remains hypothetical. Researchers interested in the potential of this compound should first conduct or consult studies that identify its enzymatic binding partners and inhibitory constants (e.g., IC₅₀, Kᵢ).
Framework for Comparative Analysis (Post-Enzyme Identification)
Once the target enzyme is identified, the following sections will provide a detailed comparison of this compound's inhibitory performance.
Data Presentation: Comparative Inhibitory Activity
A crucial aspect of evaluating an inhibitor is to compare its potency against established alternatives. The following table structure is designed for a clear and concise comparison of quantitative data.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |
| This compound | [Specific Enzyme] | Data to be determined | Data to be determined | Data to be determined | Future Citation |
| Alternative Inhibitor 1 | [Specific Enzyme] | Value | Value | e.g., Competitive | [Citation] |
| Alternative Inhibitor 2 | [Specific Enzyme] | Value | Value | e.g., Non-competitive | [Citation] |
| Alternative Inhibitor 3 | [Specific Enzyme] | Value | Value | e.g., Uncompetitive | [Citation] |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of scientific validation. The following outlines a standard protocol for determining the inhibitory effect of this compound on its target enzyme.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation:
-
Reconstitute the purified [Specific Enzyme] to a final concentration of [X] µg/mL in assay buffer ([Specify buffer composition, e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl]).
-
Prepare a stock solution of the enzyme's substrate at [Y] mM in the appropriate solvent.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add [A] µL of assay buffer.
-
Add [B] µL of the this compound dilution series (or solvent control).
-
Add [C] µL of the [Specific Enzyme] solution and incubate for [Z] minutes at [T] °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [D] µL of the substrate solution.
-
Monitor the reaction progress by measuring the change in [absorbance/fluorescence] at [wavelength] nm over [time period] using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
To determine the mode of inhibition and Kᵢ, conduct kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Mandatory Visualizations
Visual representations of complex biological processes and experimental designs are essential for clarity and understanding.
Signaling Pathway
Once the target enzyme is known, its role within a specific signaling pathway can be illustrated. The following is a placeholder diagram.
Caption: Hypothetical signaling pathway illustrating the point of inhibition by this compound.
Experimental Workflow
A clear workflow diagram ensures the experimental design is easily understood.
Caption: Workflow for determining the inhibitory properties of this compound.
Comparative Analysis of 2-Isopropylnicotinamide and FK866 in Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of 2-Isopropylnicotinamide and the known inhibitor FK866 in a Nicotinamide Phosphoribosyltransferase (NAMPT) enzymatic assay.
This guide provides a detailed comparison of the inhibitory activities of this compound and the well-characterized NAMPT inhibitor, FK866. Due to the lack of publicly available experimental data for this compound, this guide will focus on providing a framework for such a comparison, utilizing available data for FK866 as a benchmark. We will outline the necessary experimental protocols and data presentation formats to facilitate a direct and objective assessment once data for this compound becomes available.
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of NAD+ biosynthesis and has emerged as a significant target in cancer therapy. Its inhibition can lead to NAD+ depletion, metabolic stress, and ultimately, cancer cell death. FK866 is a potent and well-studied inhibitor of NAMPT. While this compound is a nicotinamide analog with potential inhibitory activity against NAMPT, quantitative data on its performance is not currently available in the public domain. This guide presents a comparative analysis based on the established inhibitory profile of FK866.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison between this compound and FK866, all quantitative data should be summarized in a structured table. The following table illustrates the type of data required for a comprehensive comparison, using published data for FK866 as an example.
| Inhibitor | Target Enzyme | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| This compound | NAMPT | Enzymatic Assay | Data not available | - | - |
| FK866 | NAMPT | Enzymatic Assay | 1.60 ± 0.32 | - | [1] |
| This compound | - | Cell Viability Assay | Data not available | - | - |
| FK866 | - | Cell Viability Assay (HepG2) | 2.21 ± 0.21 | HepG2 | [1] |
| FK866 | - | Cell Viability Assay (A2780) | Data available | A2780 | [1] |
| FK866 | - | Cell Viability Assay (95-D) | Data available | 95-D | [1] |
| FK866 | - | Cell Viability Assay (A549) | Data available | A549 | [1] |
| FK866 | - | Cell Viability Assay (U2OS) | Data available | U2OS | [1] |
| FK866 | - | Cell Viability Assay (U266) | Data available | U266 | [1] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are standard protocols for the key experiments required to evaluate and compare the inhibitory potential of this compound and FK866.
NAMPT Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.
Principle: The enzymatic activity of NAMPT is determined by measuring the production of nicotinamide mononucleotide (NMN) from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP). The amount of NMN produced can be quantified using a coupled enzymatic reaction that leads to the generation of a fluorescent or colorimetric signal.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (substrate)
-
PRPP (co-substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
Coupling enzymes and substrates for detection (e.g., NMNAT, glucose-6-phosphate dehydrogenase, glucose-6-phosphate, and resazurin)
-
Test compounds (this compound and FK866) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
Add the NAMPT enzyme to the wells of the microplate.
-
Add the test compounds at various concentrations to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (nicotinamide and PRPP).
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents (coupling enzymes and substrates).
-
Incubate for a further period to allow for the development of the signal.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines that are dependent on NAMPT activity for survival.
Principle: The viability of cells is measured after treatment with the test compounds. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or ATP-based assays, which quantify cellular ATP levels.
Materials:
-
Cancer cell lines (e.g., HepG2, A2780, A549)
-
Cell culture medium and supplements
-
Test compounds (this compound and FK866)
-
Cell viability reagent (e.g., MTT, MTS, resazurin, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
To visualize the key concepts discussed in this guide, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for determining the IC50 of NAMPT inhibitors in an enzymatic assay.
Caption: Inhibition of the NAMPT pathway by this compound or FK866.
References
Structure-Activity Relationship of 2-Substituted Nicotinamide Derivatives as Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-substituted nicotinamide derivatives, with a focus on their antifungal activity. The information is primarily derived from a study that identified 2-amino-N-(3-isopropylphenyl)nicotinamide as a potent lead compound against Candida albicans.[1] This document summarizes key quantitative data, details the experimental protocols used for activity assessment, and visualizes the research workflow.
Data Presentation: Comparative Antifungal Activity
The antifungal efficacy of the nicotinamide derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against Candida albicans SC5314. The data highlights the critical role of substitutions at the 2-position of the pyridine ring and on the N-phenyl ring.
| Compound ID | R (Pyridine C2-substituent) | R' (N-phenyl substituent) | MIC (µg/mL) vs. C. albicans SC5314 |
| 16g (Lead) | -NH₂ | 3-isopropyl | 0.25 |
| 7 (Hit) | -SMe | 3-isopropyl | 16 |
| 16a | -SMe | 3-ethyl | >64 |
| 16b | -SMe | 3-tert-butyl | >64 |
| 16c | -SMe | 4-isopropyl | >64 |
| 16d | -OMe | 3-isopropyl | >64 |
| 16e | -CF₃ | 3-isopropyl | >64 |
| 16f | -NHMe | 3-isopropyl | >64 |
| 16h | -H | 3-isopropyl | >64 |
| 16i | -NH₂ | 2-isopropyl | >64 |
| 16j | -NH₂ | 4-isopropyl | 0.5 |
| Fluconazole | - | - | 0.25 |
Key SAR Observations:
-
2-Position Substitution: The initial hit compound (7) with a methylthio (-SMe) group at the 2-position showed moderate activity (MIC = 16 µg/mL).[1] Replacing this with an amino (-NH₂) group dramatically increased potency, as seen in the lead compound 16g (MIC = 0.25 µg/mL).[1] Other substitutions at this position, including methoxy (-OMe), trifluoromethyl (-CF₃), methylamino (-NHMe), and hydrogen (-H), resulted in a loss of activity.[1]
-
N-Phenyl Substitution: The position of the isopropyl group on the N-phenyl ring is crucial. A meta-isopropyl group (on the 3-position) as seen in 16g provided the highest potency.[1] Moving the isopropyl group to the para-position (4-position) in compound 16j slightly decreased activity (MIC = 0.5 µg/mL), while an ortho-substitution (2-position) in compound 16i led to a complete loss of activity (MIC > 64 µg/mL).[1]
-
Alkyl Substituent on N-Phenyl Ring: Modifications to the alkyl group at the 3-position of the N-phenyl ring, while keeping the 2-methylthio group, showed that ethyl and tert-butyl groups were not well-tolerated, resulting in inactive compounds (16a and 16b ).[1]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol was used to determine the antifungal activity of the nicotinamide derivatives.
Determination of Minimum Inhibitory Concentration (MIC):
The in vitro antifungal activity was assessed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strain: Candida albicans SC5314 was used as the primary screening strain.
-
Culture Medium: RPMI-1640 medium, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), was used for fungal growth.
-
Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in 96-well microtiter plates using the culture medium.
-
Inoculum Preparation: A suspension of the fungal cells was prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in each well.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound at which there was a significant inhibition of visible fungal growth compared to the growth in the control wells (containing only DMSO and the medium).
Visualizations
Logical Workflow for Hit-to-Lead Optimization
The following diagram illustrates the workflow from the initial screening of a compound library to the identification and optimization of a lead compound.
Caption: Workflow of Hit-to-Lead Optimization for Antifungal Nicotinamide Derivatives.
References
Confirming the On-Target Effects of 2-Isopropylnicotinamide and its Analogs Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic approaches to validate the on-target effects of 2-isopropylnicotinamide and its analogs, focusing on their potential as antifungal agents. While direct studies on this compound are limited, research on analogous nicotinamide derivatives with antifungal properties offers a strong foundation for understanding their mechanism of action and how to rigorously validate their intended targets. This guide will use a potent antifungal nicotinamide derivative, compound 16g , as a primary example and compare its characteristics with the established antifungal class of echinocandins.
Executive Summary
Nicotinamide derivatives have emerged as a promising class of compounds with a range of biological activities, including potent antifungal effects. A key example, compound 16g , a nicotinamide derivative containing an isopropyl group, has demonstrated significant activity against the pathogenic yeast Candida albicans by disrupting its cell wall.[1] Validating that this antifungal activity is a direct result of the compound hitting its intended molecular target is crucial for further drug development. This guide outlines the use of powerful genetic techniques, such as CRISPR-Cas9-mediated gene knockout and siRNA-based gene knockdown, to unequivocally confirm these on-target effects. By comparing the characteristics of these emerging compounds with well-established antifungals like echinocandins, which also target the fungal cell wall, we can establish a clear framework for their preclinical validation.
Data Presentation: Nicotinamide Derivatives vs. Echinocandins
The following table summarizes the key characteristics of the nicotinamide derivative 16g and the echinocandin class of antifungals.
| Feature | Nicotinamide Derivative (e.g., Compound 16g) | Echinocandins (e.g., Caspofungin) |
| Primary Target | Fungal Cell Wall Synthesis[1] | β-1,3-glucan synthase (encoded by FKS genes)[2][3][4] |
| Mechanism of Action | Disruption of cell wall integrity, leading to morphological abnormalities.[1] | Inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall, leading to osmotic instability and cell lysis.[2][4] |
| Spectrum of Activity | Active against Candida albicans, including fluconazole-resistant strains.[1] | Broad-spectrum activity against most Candida species and Aspergillus species.[2][5] |
| Genetic Validation Approaches | CRISPR-Cas9 knockout of putative target genes; siRNA-mediated knockdown of target mRNA. | Analysis of mutations in FKS genes conferring resistance; CRISPR-Cas9 knockout of FKS genes.[2] |
Experimental Protocols
CRISPR-Cas9-Mediated Gene Knockout in Candida albicans for Target Validation
This protocol describes the generation of a homozygous gene deletion mutant in C. albicans to validate a putative drug target. If the deletion of a specific gene results in a phenotype similar to that observed with compound treatment, or if the mutant strain shows altered sensitivity to the compound, it provides strong evidence for on-target activity.
Materials:
-
C. albicans wild-type strain
-
Guide RNA (gRNA) targeting the gene of interest
-
Repair template with flanking homology arms
-
Transformation reagents (e.g., lithium acetate, polyethylene glycol)
-
Selective growth media
Procedure:
-
gRNA Design and Cloning: Design two gRNAs targeting the 5' and 3' ends of the open reading frame (ORF) of the putative target gene. Clone these gRNAs into the C. albicans CRISPR-Cas9 expression plasmid.
-
Repair Template Design: Synthesize a DNA repair template consisting of at least 100 base pairs of sequence homologous to the regions upstream and downstream of the target gene's ORF.
-
Transformation: Co-transform the C. albicans wild-type strain with the Cas9-gRNA plasmid and the repair template using a standard transformation protocol.
-
Selection of Transformants: Plate the transformed cells on selective media to isolate colonies that have successfully integrated the plasmid.
-
Verification of Gene Deletion: Screen the resulting colonies by PCR using primers that flank the target gene. A successful homozygous deletion will result in a smaller PCR product compared to the wild-type. Confirm the deletion by Sanger sequencing.
-
Phenotypic Analysis: Compare the phenotype of the knockout mutant with the wild-type strain in the presence and absence of the nicotinamide derivative. Assess for changes in growth, morphology, and minimum inhibitory concentration (MIC).
siRNA-Mediated Gene Knockdown in Fungi
This protocol outlines the use of small interfering RNAs (siRNAs) to transiently silence the expression of a target gene in a fungus, which can be particularly useful for essential genes where a full knockout would be lethal.[9][10][11]
Materials:
-
Fungal strain of interest
-
Chemically synthesized siRNAs targeting the mRNA of the putative target gene
-
Transfection reagent or delivery system (e.g., liposomes)[9][10]
-
Growth media
-
Reagents for RT-qPCR and Western blotting
Procedure:
-
siRNA Design: Design and synthesize siRNAs that are complementary to the mRNA sequence of the target gene.
-
Transfection: Introduce the siRNAs into the fungal cells. This can be challenging in fungi due to the cell wall, and may require spheroplasting or the use of specialized delivery vehicles like liposomes.[9][10][12]
-
Incubation: Incubate the treated cells to allow for the knockdown of the target mRNA.
-
Verification of Knockdown: Harvest the cells and quantify the mRNA levels of the target gene using RT-qPCR and the protein levels using Western blotting to confirm successful knockdown.
-
Phenotypic Analysis: Assess the phenotype of the knockdown cells in the presence of the nicotinamide derivative. A synergistic effect between the siRNA and the compound would strongly suggest on-target activity.
Mandatory Visualizations
Caption: Workflow for genetic validation of a drug target.
Caption: Fungal cell wall synthesis pathway and drug targets.
Conclusion
The validation of on-target effects is a cornerstone of modern drug development. For novel antifungal candidates like this compound and its analogs, genetic approaches provide the most definitive evidence of their mechanism of action. By employing techniques such as CRISPR-Cas9 and siRNA in pathogenic fungi like Candida albicans, researchers can confidently establish a compound's intended target. This, in turn, facilitates the optimization of lead compounds, the understanding of potential resistance mechanisms, and ultimately, the development of more effective and safer antifungal therapies. The comparative framework presented here, using the well-characterized echinocandins as a benchmark, offers a robust strategy for advancing promising nicotinamide derivatives from the laboratory to the clinic.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CRISPR-Based Genetic Manipulation of Candida Species: Historical Perspectives and Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CRISPR Cas9-based gene drive platform for genetic interaction analysis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas genome editing of Candida albicans holds promise for overcoming deadly fungal infections | Whitehead Institute [wi.mit.edu]
- 9. Major Progress in the Development of New Medications Against Dangerous Fungal Infections - The Beilhack Lab [beilhack.org]
- 10. Enhanced antifungal activity of siRNA-loaded anionic liposomes against the human pathogenic fungus Aspergillus fumigatus - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03225J [pubs.rsc.org]
- 11. RNA Interference in Fungi: Pathways, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Fungal Genes by Diced siRNAs: A Rapid Tool to Decipher Gene Function in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Bioactivity Data for 2-Isopropylnicotinamide Necessitates a Comparative Analysis of Related Nicotinamide Derivatives
Independent verification of the published bioactivity of 2-Isopropylnicotinamide is currently not feasible due to the absence of publicly available research detailing its specific biological effects. Extensive searches of scientific literature and databases have not yielded any studies that characterize its mechanism of action, signaling pathways, or quantitative bioactivity metrics.
In light of this, this guide provides a comparative analysis of the bioactivity of other structurally related nicotinamide derivatives. By examining the reported biological activities and experimental data for these compounds, we can infer potential areas of investigation for this compound and outline the methodologies that would be required for its independent verification and characterization. This approach serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of molecules.
Comparative Bioactivity of Nicotinamide Derivatives
Nicotinamide and its derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and enzyme-inhibiting properties. The following sections summarize the findings for several reported nicotinamide derivatives, providing a basis for potential activities of this compound.
Antifungal Activity:
Several studies have focused on the synthesis and evaluation of nicotinamide derivatives as potent antifungal agents. These compounds often target essential fungal enzymes or cellular processes. For example, some derivatives have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the integrity of the fungal cell wall.
Enzyme Inhibition:
Nicotinamide derivatives have been investigated as inhibitors of various enzymes, including succinate dehydrogenase (SDH) and histone deacetylases (HDACs). SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a target for fungicides. HDACs are involved in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.
Quantitative Data Summary
The following tables summarize the reported quantitative bioactivity data for various nicotinamide derivatives, offering a comparative look at their potency.
Table 1: Antifungal Activity of Selected Nicotinamide Derivatives
| Compound/Derivative | Target Organism | Bioactivity Metric (MIC80 in µg/mL) | Reference |
| 2-aminonicotinamide derivative 11g | Candida albicans | 0.0313 | [1][2] |
| 2-aminonicotinamide derivative 11h | Candida albicans | 0.0313 | [1][2] |
| Fluconazole (Reference) | Candida albicans | 0.5 | [1] |
Table 2: Enzyme Inhibition by Selected Nicotinamide Derivatives
| Compound/Derivative | Target Enzyme | Bioactivity Metric (IC50 in µM) | Reference |
| Nicotinamide derivative 4b | Succinate Dehydrogenase (SDH) | 3.18 | [3] |
| Nicotinamide derivative 6b | Histone Deacetylase 3 (HDAC3) | 0.694 | [4] |
| Nicotinamide derivative 6b | Pan-HDAC | 4.648 | [4] |
| BG45 (Reference) | Pan-HDAC | 5.506 | [4] |
Experimental Protocols
The independent verification of bioactivity for any novel compound, including this compound, would require rigorous and well-defined experimental protocols. Based on the studies of related nicotinamide derivatives, the following methodologies would be central to this process.
In Vitro Antifungal Susceptibility Testing:
-
Microorganism Preparation: Fungal strains (e.g., Candida albicans) are cultured on appropriate agar plates. A suspension of fungal cells is then prepared and adjusted to a standard concentration.
-
Compound Preparation: The test compound (e.g., this compound) and a reference antifungal agent (e.g., fluconazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Microdilution Assay: The compounds are serially diluted in a 96-well microplate containing growth medium.
-
Inoculation and Incubation: The standardized fungal suspension is added to each well, and the plates are incubated under appropriate conditions (e.g., temperature, time).
-
MIC80 Determination: The minimum inhibitory concentration at which 80% of fungal growth is inhibited (MIC80) is determined by measuring the optical density of the wells.
Enzyme Inhibition Assay (General Workflow):
-
Reagent Preparation: The target enzyme, substrate, and test compound are prepared in an appropriate buffer solution.
-
Reaction Initiation: The enzyme, substrate, and varying concentrations of the test compound are combined in a reaction vessel (e.g., a microplate well).
-
Incubation: The reaction mixture is incubated for a specific period at an optimal temperature.
-
Signal Detection: The enzyme activity is measured by detecting the formation of a product or the depletion of the substrate. The detection method depends on the specific enzyme and can involve spectrophotometry, fluorometry, or luminometry.
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Visualizations
Signaling Pathway Diagram:
The following diagram illustrates a hypothetical signaling pathway that a nicotinamide derivative might modulate, based on the known roles of NAD+ (a key metabolite of nicotinamide) in cellular signaling.
Caption: Hypothetical signaling pathway for a nicotinamide derivative.
Experimental Workflow Diagram:
This diagram outlines a typical workflow for the initial screening and verification of a compound's bioactivity.
Caption: General experimental workflow for bioactivity verification.
References
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
benchmarking 2-Isopropylnicotinamide against a panel of known enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the enzyme inhibitory potential of 2-Isopropylnicotinamide against a curated panel of well-characterized enzyme inhibitors. Due to the current lack of specific inhibitory data for this compound in publicly available literature, this document outlines a proposed experimental plan and offers the necessary context for its evaluation. The information presented here is intended to guide researchers in designing and executing experiments to characterize this compound's biological activity.
Introduction: Potential Enzyme Targets of this compound
While direct enzyme inhibition data for this compound is not currently available, the broader class of nicotinamide derivatives has shown activity against various enzymes. Nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolism, and DNA demethylase ALKBH2 are among the enzymes known to be inhibited by nicotinamide analogs.[1][2] Structure-activity relationship (SAR) studies on similar small molecules suggest that substitutions on the nicotinamide scaffold can significantly influence inhibitory potency and selectivity.[1][3][4] Therefore, it is hypothesized that this compound may exhibit inhibitory activity against methyltransferases, demethylases, or other NAD⁺-utilizing enzymes. A systematic screening and benchmarking study is required to elucidate its specific targets and inhibitory profile.
Proposed Panel of Known Enzyme Inhibitors for Benchmarking
To comprehensively assess the inhibitory profile of this compound, a panel of standard, well-characterized enzyme inhibitors targeting major enzyme classes is proposed. The following tables summarize the selected inhibitors and their reported half-maximal inhibitory concentration (IC50) values against specific enzymes. IC50 is a quantitative measure indicating the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][6]
Table 1: Kinase Inhibitors
| Inhibitor | Target Kinase | Reported IC50 (nM) |
| Staurosporine | Protein Kinase A (PKA) | 7 |
| Sunitinib | VEGFR2 | 2 |
| Erlotinib | EGFR | 2 |
| Dasatinib | Abl | <1 |
Note: IC50 values can vary based on experimental conditions.[7][8][9][10]
Table 2: Protease Inhibitors
| Inhibitor | Target Protease | Reported IC50 (µM) |
| Lopinavir | HIV Protease | 0.00069 |
| Ritonavir | HIV Protease | 0.004 |
| Boceprevir | HCV NS3/4A Protease | 0.014 |
| Thimerosal | SARS-CoV-2 Mpro | 0.6 |
Note: IC50 values can vary based on experimental conditions.[11][12][13][14][15]
Table 3: Phosphatase Inhibitors
| Inhibitor | Target Phosphatase | Reported IC50 (µM) |
| Okadaic Acid | Protein Phosphatase 2A (PP2A) | 0.0001 |
| Tautomycin | Protein Phosphatase 1 (PP1) | 0.0016 |
| Demethylincisterol A3 | SHP2 | 6.75 |
Note: IC50 values can vary based on experimental conditions.[16][17][18]
Experimental Protocols
The following protocols describe the general procedures for conducting in vitro enzyme inhibition assays to determine the IC50 values of test compounds.
General Enzyme Inhibition Assay Protocol
This protocol provides a basic framework for measuring enzyme inhibition.[19] Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for each enzyme-inhibitor pair.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound and panel of known inhibitors
-
Assay buffer (optimized for the specific enzyme)
-
Cofactors (if required by the enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of a microplate. Subsequently, add varying concentrations of the inhibitor (or this compound) to the wells. A control well with no inhibitor should be included. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to each well.
-
Monitor Reaction Progress: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer. The method of detection will depend on the specific substrate and enzyme being studied.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration.
IC50 Determination Protocol
The IC50 value is determined by measuring the enzyme activity at a range of inhibitor concentrations.
Procedure:
-
Perform Serial Dilutions: Prepare a series of dilutions of the test compound (this compound) and each of the standard inhibitors.
-
Run Enzyme Inhibition Assay: Following the general protocol above, test the enzyme activity in the presence of each inhibitor concentration.
-
Calculate Percentage Inhibition: The percentage of inhibition for each concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Velocity with inhibitor / Velocity without inhibitor))
-
Plot Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the dose-response curve. This can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[20][21]
Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for enzyme inhibition assays and a generic signaling pathway often targeted by enzyme inhibitors.
Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.
Caption: A generic kinase signaling pathway often targeted by enzyme inhibitors.
References
- 1. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.plos.org [journals.plos.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Alkaline phosphatase placental-like Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products [mdpi.com]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Assessing the Selectivity of 2-Isopropylnicotinamide for its Primary Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive framework for assessing the selectivity of 2-Isopropylnicotinamide, a putative novel compound, for its primary biological target. Due to the limited publicly available data on this compound, this document will use well-characterized agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel as illustrative examples. The principles and methodologies outlined herein are directly applicable to the evaluation of this compound's selectivity profile.
The primary molecular target for this class of compounds is the TRPM8 ion channel, a key sensor for cold temperatures and cooling agents like menthol. Activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of cold.[1] This mechanism is a therapeutic target for conditions such as neuropathic pain, dry eye disease, and chronic cough.[2] However, achieving selectivity is crucial, as off-target activity on other TRP channels, such as TRPA1, TRPV1, and TRPV3, can lead to undesirable side effects like irritation or paradoxical sensations of heat.[2]
This guide will compare the selectivity profiles of established TRPM8 agonists, present the experimental data in a clear, tabular format, detail the methodologies for key experiments, and provide visual representations of signaling pathways and experimental workflows.
Comparative Selectivity of TRPM8 Agonists
The selectivity of a compound is a critical determinant of its therapeutic window. An ideal TRPM8 agonist should exhibit high potency at its primary target while having minimal activity at other related ion channels. The following table summarizes the potency (EC50 values) of several well-known TRPM8 agonists and their activity at common off-target TRP channels.
| Compound | Primary Target: TRPM8 EC50 | Off-Target: TRPA1 Activity | Off-Target: TRPV1 Activity | Off-Target: TRPV3 Activity |
| Menthol | ~63-196 µM[3][4] | Agonist[3][5] | No significant activity | Agonist[3][5] |
| Icilin | ~0.125-0.36 µM[6] | Agonist | No significant activity | Inhibitor[7] |
| WS-12 | ~12 µM (oocytes), ~0.193 µM (HEK)[8] | No activity up to 1 mM[3] | No activity up to 1 mM[3] | No activity up to 1 mM[3] |
| AR-15512 | ~24 nM[9] | Not reported | Antagonist activity tested[9] | Not reported |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible experimental assays. The following are standard methodologies used in the characterization of TRPM8 agonists.
In Vitro Calcium Imaging Assay
This high-throughput assay is a primary method for assessing the functional activity of compounds on TRP channels.[10]
Objective: To measure the ability of a test compound to induce calcium influx in cells expressing the target ion channel.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with the cDNA of the human TRPM8, TRPA1, TRPV1, or TRPV3 channel.[6]
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[6][11] These dyes exhibit a change in fluorescence intensity upon binding to intracellular calcium.
-
Compound Application: The test compound (e.g., this compound) is added to the cells at various concentrations.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope.[10] The fluorescence intensity is recorded over time.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.[6]
Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of ion channel activity by directly measuring the ionic currents flowing through the channel.
Objective: To directly measure the ion channel currents activated by a test compound and to characterize the biophysical properties of channel gating.
Methodology:
-
Cell Preparation: Transfected cells expressing the target ion channel are prepared for electrophysiological recording.
-
Whole-Cell Recording: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is held at a constant level (e.g., -60 mV) using a voltage-clamp amplifier.
-
Compound Perfusion: The test compound is applied to the cell via a perfusion system.
-
Current Measurement: The ionic current flowing through the channels upon activation by the compound is recorded.
-
Data Analysis: The magnitude of the current is measured at different compound concentrations to determine the EC50 value. The voltage-dependence of channel activation can also be studied.[3]
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of TRPM8 activation by an agonist.
Caption: Experimental workflow for assessing compound selectivity.
Conclusion
The assessment of selectivity is a cornerstone of modern drug development. For a novel compound like this compound, presumed to be a TRPM8 agonist, a systematic evaluation of its activity on the primary target versus other related off-target channels is imperative. By employing a combination of high-throughput functional assays, such as calcium imaging, and more detailed biophysical methods like patch-clamp electrophysiology, researchers can build a comprehensive selectivity profile. The comparative data presented for known TRPM8 agonists serves as a benchmark for evaluating the potential of new chemical entities in this therapeutic space. A highly selective TRPM8 agonist, with minimal off-target effects, holds the promise of a safer and more effective therapeutic agent.
References
- 1. TRPM8 - Wikipedia [en.wikipedia.org]
- 2. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercooling Agent Icilin Blocks a Warmth-Sensing Ion Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of 2-Isopropylnicotinamide: A Guide for Laboratory Professionals
Prioritizing Safety: Understanding the Hazard Profile
Based on the safety data of related nicotinamide compounds, 2-Isopropylnicotinamide should be handled as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1][2]
General Safety and Handling Data Summary
| Property | Likely Characteristic | Source (Based on Related Compounds) |
| Physical State | Solid | [2] |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][3] |
| Primary Routes of Exposure | Inhalation, Skin contact, Eye contact | [1][4] |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as chemical waste.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
-
Disposal Request:
-
Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal.
-
Provide all necessary documentation as required by your institution.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.
-
Follow your institution's specific procedures for the disposal of empty chemical containers. For highly toxic chemicals, this may involve collecting the first few rinses as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
It is imperative to consult your institution's specific waste management guidelines and to contact your EHS department for any questions or clarification. The information provided here is intended as a general guide and should be supplemented by a thorough risk assessment conducted by qualified personnel.
References
Essential Safety and Operational Guide for 2-Isopropylnicotinamide
This guide provides immediate, essential safety and logistical information for handling 2-Isopropylnicotinamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets for similar nicotinamide compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are necessary to prevent eye contact.[1] |
| Hand Protection | Chemical-resistant gloves should be worn to avoid skin contact.[1] |
| Skin/Body Protection | An impervious lab coat or protective clothing is recommended to prevent skin exposure.[1] |
| Respiratory Protection | In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator should be used.[1][2] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is vital to minimize risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A well-ventilated space or a chemical fume hood is recommended.[1][3]
-
Make sure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Before starting, inspect all PPE for integrity.
2. Handling the Compound:
-
Do not inhale dust or vapors.[2][4] Minimize the generation of dust during handling.[2]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[4][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
1. Spill Containment and Cleanup:
-
In the event of a spill, immediately isolate the area.[1]
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][4] Avoid actions that could generate dust.[1]
-
After the material has been collected, decontaminate the area with water.[1]
2. Waste Disposal:
-
All waste containing this compound should be treated as special waste.
-
Arrange for disposal through a licensed and certified disposal company.[4]
-
Disposal must be in accordance with all applicable national, regional, and local regulations.[4]
-
Do not allow the product to enter drains, sewers, or waterways.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
